8-Bromoquinoline-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEBPQHZLBSIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593555 | |
| Record name | 8-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121490-67-3 | |
| Record name | 8-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Crystal Structure Analysis of Bromoquinoline Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the crystal structure analysis of bromoquinoline carboxylic acid derivatives, a class of compounds with significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for 8-Bromoquinoline-4-carboxylic acid, this guide will utilize the detailed crystal structure analysis of a closely related compound, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , as a representative example to illustrate the core principles and methodologies.[1]
Introduction
Quinoline carboxylic acids and their halogenated derivatives are key pharmacophores in numerous therapeutic agents. The spatial arrangement of atoms within the crystal lattice, including molecular conformation and intermolecular interactions, is crucial for understanding their physicochemical properties, bioavailability, and interactions with biological targets. Single-crystal X-ray diffraction is the definitive technique for elucidating these three-dimensional structures.[2]
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.
Synthesis and Crystallization
The synthesis of quinoline carboxylic acid derivatives can be achieved through various established methods, such as the Pfitzinger or Doebner reactions.[3][4] For the representative compound, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, single crystals suitable for X-ray diffraction were obtained by slow evaporation from a suitable solvent at room temperature.[1]
Generalized Crystallization Protocol:
-
Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture containing DMSO).[5]
-
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.
-
Crystal Growth: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction will form.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following protocol outlines the typical steps for data collection and structure refinement.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected. The temperature of the crystal is often maintained at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.[1][6]
-
Data Reduction: The collected diffraction data are processed to yield a set of unique reflections with their corresponding intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]
Data Presentation: Crystallographic Data for 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
The following tables summarize the key crystallographic data for the representative compound.[1]
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Empirical formula | C₁₄H₁₂BrNO₃ |
| Formula weight | 322.16 g/mol |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| a | 8.4134(5) Å |
| b | 9.5365(6) Å |
| c | 9.6154(7) Å |
| α | 60.728(2)° |
| β | 83.130(2)° |
| γ | 66.331(2)° |
| Volume | 613.52(7) ų |
| Z | 2 |
| Density (calculated) | 1.745 Mg/m³ |
| Absorption coefficient | 3.259 mm⁻¹ |
| F(000) | 324 |
| Theta range for data collection | 2.58 to 25.00° |
| Final R indices [I>2sigma(I)] | R1 = 0.0393, wR2 = 0.0709 |
| R indices (all data) | R1 = 0.0824, wR2 = 0.0772 |
| Largest diff. peak and hole | 0.385 and -0.428 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| Br1-C7 | 1.901(3) | C8-C7-Br1 | 119.5(2) |
| C3-C11 | 1.472(4) | C4-C3-C11 | 119.8(3) |
| C4-O1 | 1.259(3) | O1-C4-C4A | 122.9(3) |
| C11-O2 | 1.221(4) | O2-C11-O3 | 122.9(3) |
| C11-O3 | 1.312(4) | O2-C11-C3 | 121.2(3) |
| N1-C8A | 1.385(4) | C8A-N1-C1 | 120.3(3) |
| N1-C1 | 1.468(4) | C8A-N1-C1' | 119.8(3) |
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflow for crystal structure analysis and the logical relationship between molecular structure and bulk properties.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mkuniversity.ac.in [mkuniversity.ac.in]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry of 8-Bromoquinoline-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 8-Bromoquinoline-4-carboxylic acid (C₁₀H₆BrNO₂), a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and a summary of expected quantitative data.
Introduction
This compound belongs to the quinoline carboxylic acid class of compounds, which are recognized for their diverse biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the mass spectrometric behavior of this compound is essential for its identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide will focus on the fragmentation behavior under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).
Predicted Mass Spectral Data
Due to the limited availability of a public mass spectrum for this compound, the following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the molecular ion and key fragment ions. These predictions are based on the known fragmentation patterns of quinoline derivatives and aromatic carboxylic acids. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio for all bromine-containing fragments.
| Predicted m/z ([M]⁺•) | Predicted m/z ([M+2]⁺•) | Relative Abundance | Ion Formula | Description |
| 251 | 253 | High | [C₁₀H₆⁷⁹BrNO₂]⁺• | Molecular ion with ⁷⁹Br |
| 251 | 253 | High | [C₁₀H₆⁸¹BrNO₂]⁺• | Molecular ion with ⁸¹Br |
| 207 | 209 | Moderate | [C₁₀H₆⁷⁹BrN]⁺• | Loss of CO₂ |
| 207 | 209 | Moderate | [C₁₀H₆⁸¹BrN]⁺• | Loss of CO₂ |
| 206 | 208 | Moderate | [C₁₀H₅⁷⁹BrN]⁺• | Loss of •COOH |
| 206 | 208 | Moderate | [C₁₀H₅⁸¹BrN]⁺• | Loss of •COOH |
| 127 | - | Moderate to High | [C₉H₆N]⁺ | Loss of Br and COOH |
| 101 | - | Moderate | [C₈H₅]⁺ | Loss of HCN from the quinoline ring fragment |
Fragmentation Pathways
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the carboxylic acid group and the bromine substituent.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the mass spectrometric analysis of this compound. These protocols are based on established methods for similar analytes and should be optimized for the specific instrumentation and sample matrix.
Sample Preparation
4.1.1. For Pure Compounds or Standards:
-
Dissolution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
Dilution: Prepare a series of dilutions to the desired concentration range (e.g., 1-100 µg/mL) for direct infusion or LC-MS analysis.
4.1.2. For Biological Matrices (e.g., Plasma, Urine):
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode anion exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent to remove interferences.
-
Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol with 5% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
-
Mass Spectrometry Conditions
4.2.1. Electron Ionization (EI) Mass Spectrometry (for GC-MS after derivatization):
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 50-350
-
Scan Speed: 1000 amu/s
-
Note: Derivatization (e.g., esterification of the carboxylic acid) is typically required for GC-MS analysis to improve volatility.
4.2.2. Electrospray Ionization (ESI) Mass Spectrometry (for LC-MS):
-
Ionization Mode: Positive or Negative
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Nebulizer Gas (Nitrogen) Flow: 8 - 12 L/hr
-
Cone Voltage: 20 - 40 V (optimize for parent ion)
-
Collision Energy (for MS/MS): 10 - 30 eV (optimize for fragmentation)
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from sample receipt to data interpretation.
Caption: General workflow for the mass spectrometric analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry of this compound. The predicted fragmentation patterns and detailed experimental protocols offer a starting point for researchers and scientists in the fields of analytical chemistry and drug development. The characteristic isotopic signature of bromine and the expected neutral losses from the carboxylic acid group are key identifiers for this molecule. For definitive structural confirmation and sensitive quantification, high-resolution mass spectrometry and tandem mass spectrometry techniques are recommended.
Navigating the Solubility Landscape of 8-Bromoquinoline-4-carboxylic Acid: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Bromoquinoline-4-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Despite an extensive search of scientific literature, patents, and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely unreported. Consequently, this guide offers a detailed, generalized experimental protocol to enable researchers to determine these crucial parameters in their own laboratories. Furthermore, this document presents a logical workflow for solubility determination, visualized through a clear and concise diagram.
Introduction to the Solubility of Quinolines
Quinoline and its derivatives are a significant class of heterocyclic compounds that form the backbone of many synthetic compounds with diverse applications. The solubility of these compounds is governed by their molecular structure, including the presence of functional groups that can engage in hydrogen bonding, the overall polarity, and the crystal lattice energy of the solid form. The presence of both a bromine atom and a carboxylic acid group on the quinoline scaffold of this compound suggests a complex solubility profile, with the potential for both polar and non-polar interactions.
Quantitative Solubility Data
A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), or acetone. While physicochemical properties like molecular weight (252.06 g/mol ) are known, empirical solubility values have not been published.[1]
The absence of this data highlights a critical knowledge gap for researchers working with this compound. The following sections provide the necessary tools and methodologies to address this gap.
Experimental Protocol for Determining Equilibrium Solubility
The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method, often referred to as the shake-flask method, is considered the gold standard for generating reliable solubility data.
Materials
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone, acetonitrile, etc.), analytical grade or higher
-
Calibrated analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. An amount that is visually in excess of what will dissolve is sufficient.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the dissolved solid is no longer changing.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.
-
To separate the solid phase from the liquid phase, either centrifuge the vials at a high speed or allow them to stand undisturbed.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the data obtained from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
Physicochemical properties of 8-Bromoquinoline-4-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 8-Bromoquinoline-4-carboxylic acid
Introduction
This compound is a heterocyclic organic compound featuring a quinoline core structure. Quinoline and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering critical data for researchers, scientists, and professionals in drug development. Understanding these properties is essential for predicting the compound's behavior in biological systems, designing experimental protocols, and developing formulation strategies. The information presented herein is a compilation of predicted data from computational models, as extensive experimental data for this specific molecule is not widely available in the literature.
Core Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These values are predominantly computationally predicted and serve as a valuable estimation for experimental design and interpretation.
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₆BrNO₂ | Lead Sciences[1] |
| Molecular Weight | 252.06 g/mol | Echemi[2], Lead Sciences[1] |
| Appearance | Light yellow to yellow solid | ChemicalBook[3] |
| Boiling Point | 403.1 ± 25.0 °C (Predicted) | ChemicalBook[3], Echemi[2] |
| Density | 1.732 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3], Echemi[2] |
| pKa | 2.83 ± 0.30 (Predicted) | ChemicalBook[3], LookChem[4] |
| logP (XLogP3) | 2.4 | LookChem[4] |
| Flash Point | 197.6 °C | Echemi[2], LookChem[4] |
| Storage Conditions | Sealed in dry, Room Temperature | ChemicalBook[3], Lead Sciences[1] |
Experimental Protocols for Property Determination
While specific, experimentally validated protocols for this compound are not readily published, the following are detailed, standard methodologies that can be employed to determine its key physicochemical properties.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad range may indicate the presence of impurities.[5][6]
Methodology (Capillary Method):
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]
-
The capillary tube is attached to a thermometer and placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.[7][8]
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[8][9]
-
The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.[8][9]
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8][9]
Aqueous Solubility Determination
Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability. The shake-flask method is a standard technique for determining thermodynamic solubility.[10]
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[11][12]
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11][13]
-
After equilibration, the suspension is filtered to remove any undissolved solid.[12]
-
The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
pKa Determination
The acid dissociation constant (pKa) is vital for understanding the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and biological interactions.[14]
Methodology (Potentiometric Titration):
-
A solution of this compound of a known concentration is prepared in water or a suitable co-solvent if solubility is limited.[14][15]
-
The solution's ionic strength is kept constant, for instance, by using 0.15 M potassium chloride.[14][15]
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.[14][15]
-
The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.[15]
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[16]
logP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic profile.[17]
Methodology (HPLC Method):
-
A reversed-phase HPLC (RP-HPLC) method is established, typically using a C18 column.[18]
-
A series of reference compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.[17]
-
The retention time of this compound is then measured under the same chromatographic conditions.
-
The logP of this compound is determined by interpolating its retention time on the calibration curve. This method offers a rapid and reliable estimation of lipophilicity.[19]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 121490-67-3 [amp.chemicalbook.com]
- 4. This compound|lookchem [lookchem.com]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. almaaqal.edu.iq [almaaqal.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. enamine.net [enamine.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. bioassaysys.com [bioassaysys.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. scribd.com [scribd.com]
- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
Synthesis of 8-Bromoquinoline-4-carboxylic acid experimental protocol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental protocol for the synthesis of 8-Bromoquinoline-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document details a viable synthetic pathway, presenting quantitative data in structured tables and including a step-by-step experimental protocol. A visual representation of the synthetic workflow is also provided to enhance understanding.
Synthetic Pathway Overview
The synthesis of this compound can be effectively achieved through a two-step process commencing with the Doebner-von Miller reaction to construct the quinoline core, followed by an oxidation reaction to furnish the final carboxylic acid. This pathway utilizes readily available starting materials and employs well-established chemical transformations.
The overall synthetic scheme is as follows:
Figure 1. Proposed multi-step synthesis of this compound.
Data Presentation
The following table summarizes the key physical and chemical properties of the target compound, this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrNO₂ | [1] |
| Molecular Weight | 252.07 g/mol | [1] |
| CAS Number | 121490-67-3 | [2] |
| Appearance | Solid | |
| Boiling Point | 403.1 °C at 760 mmHg | [2] |
| Density | 1.732 g/cm³ | [2] |
| pKa | 2.83 ± 0.30 (Predicted) | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Step 1: Synthesis of 8-Bromo-2-methylquinoline via Doebner-von Miller Reaction
This procedure follows the established Doebner-von Miller reaction for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4]
Materials:
-
2-Bromoaniline
-
Crotonaldehyde
-
Hydrochloric acid (18%)
-
Boric acid
-
2-Bromonitrobenzene
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ammonia solution (concentrated)
-
2-Propanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% hydrochloric acid (50 mL).
-
Heat the mixture to reflux.
-
Slowly add a mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) to the refluxing solution over a period of 1 hour with continuous stirring.
-
After the addition is complete, continue to stir the reaction mixture at 100°C (373 K) for an additional 2.5 hours.
-
To the hot reaction mixture, add an equimolar amount of anhydrous zinc chloride with vigorous stirring for 30 minutes.
-
Upon completion of the reaction, cool the mixture in an ice bath. A crude brown solid will precipitate.
-
Filter the crude product and wash it with 2-propanol.
-
Dissolve the solid in water and neutralize the solution with a concentrated ammonia solution to a pH of 8.
-
The product, 8-bromo-2-methylquinoline, will precipitate as a grey solid. Filter the solid, wash with water, and air dry.
-
The crude product can be further purified by recrystallization from ethanol to obtain crystals suitable for characterization.[5]
Expected Yield: 52.0%[5]
Step 2: Oxidation of 8-Bromo-4-methylquinoline to this compound
While the Doebner-von Miller reaction described above yields the 2-methyl substituted quinoline, a similar reaction with an appropriate α,β-unsaturated carbonyl precursor could yield 8-bromo-4-methylquinoline. This intermediate can then be oxidized to the target carboxylic acid. The following is a general procedure for the oxidation of a methylquinoline.
Materials:
-
8-Bromo-4-methylquinoline
-
Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)
-
Sulfuric acid (if using KMnO₄)
-
Sodium bicarbonate solution
-
Hydrochloric acid
-
Suitable organic solvent (e.g., pyridine, water)
General Oxidation Procedure (using KMnO₄):
-
Dissolve 8-bromo-4-methylquinoline in a suitable solvent such as aqueous pyridine or dilute sulfuric acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add a solution of potassium permanganate in the same solvent to the quinoline solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.
-
Filter the crude product, wash with cold water, and dry.
-
The product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Alternative Synthetic Route: Pfitzinger Reaction
An alternative and direct route to quinoline-4-carboxylic acids is the Pfitzinger reaction.[6][7] This reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base. To synthesize this compound via this method, 7-bromoisatin would be the required starting material.
Figure 2. Pfitzinger reaction for the synthesis of this compound.
Conclusion
This technical guide has outlined a feasible and detailed experimental pathway for the synthesis of this compound. The presented Doebner-von Miller reaction followed by oxidation provides a robust method utilizing accessible starting materials. The alternative Pfitzinger reaction offers a more direct approach, contingent on the availability and reactivity of 7-bromoisatin. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for various applications in drug discovery and materials science.
References
- 1. This compound | C10H6BrNO2 | CID 18414308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. Pfitzinger Reaction [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
8-Bromoquinoline-4-carboxylic Acid: A Review of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2. While its specific mechanism of action, biological targets, and associated signaling pathways are not detailed in currently available public literature, this whitepaper consolidates the existing information regarding its chemical properties and notes the absence of comprehensive biological studies. This document serves to inform researchers of the current knowledge gaps and potential areas for future investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is aggregated from various chemical supplier databases and public chemical information repositories.
| Property | Value | Source |
| Molecular Formula | C10H6BrNO2 | PubChem |
| Molecular Weight | 252.07 g/mol | Sigma-Aldrich[1] |
| CAS Number | 121490-67-3 | Thoreauchem[2] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Purity | Typically ≥97% | Thoreauchem, Ambeed Inc.[1][2] |
| Storage Temperature | Room Temperature, Inert atmosphere | Sigma-Aldrich[1] |
| IUPAC Name | This compound | Sigma-Aldrich[1] |
| InChI Key | CYYGVTADNDJJFZ-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Biological Activity and Mechanism of Action: An Overview of the Knowledge Gap
A comprehensive search of scientific literature and databases reveals a significant lack of information regarding the mechanism of action of this compound. There are no publicly accessible studies that delineate its specific biological targets, its effects on cellular signaling pathways, or its potential therapeutic applications.
While research exists on other quinoline-based compounds, these findings cannot be directly extrapolated to this compound. For instance, studies on other quinoline carboxylic acid derivatives have identified them as inhibitors of enzymes like dihydroorotate dehydrogenase, and some quinazoline derivatives have been investigated as kinase inhibitors. However, the specific substitutions on the quinoline ring, such as the bromine at the 8th position and the carboxylic acid at the 4th position, are critical in determining the molecule's pharmacological profile.
Future Directions
The absence of data on the biological activity of this compound presents an open field for investigation. Future research efforts could focus on:
-
High-throughput screening: To identify potential biological targets.
-
Cell-based assays: To determine its effects on various cellular processes.
-
In silico modeling: To predict potential binding sites and interactions with proteins.
Conclusion
This compound is a readily available chemical compound with well-defined physical and chemical properties. However, there is a clear and significant gap in the scientific literature regarding its biological mechanism of action. This presents an opportunity for novel research to uncover its potential pharmacological effects and explore its viability as a lead compound in drug discovery programs. Researchers are encouraged to undertake foundational studies to elucidate the biological role of this molecule.
References
8-Bromoquinoline-4-carboxylic Acid: A Linchpin in Modern Organic Synthesis for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoquinoline-4-carboxylic acid, a halogenated heterocyclic compound, has emerged as a pivotal precursor in the landscape of organic synthesis. Its strategic substitution pattern, featuring a reactive bromine atom at the 8-position and a versatile carboxylic acid group at the 4-position of the quinoline scaffold, renders it an invaluable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, functionalization, and application of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions to generate novel compounds with significant potential in medicinal chemistry and materials science.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, typically commencing with the construction of the 8-bromoquinoline core, followed by the introduction and modification of the C4-substituent.
Synthesis of the 8-Bromoquinoline Precursor
A common route to 8-bromoquinoline involves the Skraup synthesis or a modified Doebner-von Miller reaction, starting from 2-bromoaniline. A representative experimental protocol is the reaction of 2-bromoaniline with acrolein diethyl acetal in the presence of an acid.[1]
Experimental Protocol: Synthesis of 8-Bromoquinoline
A mixture of 2-bromoaniline (1 mmol) and acrolein diethyl acetal (2.5 mmol) in 1N HCl (82.5 mL) is refluxed at 111 °C for 24 hours.[1] After cooling to room temperature, the reaction mixture is neutralized to pH 7-8 with solid sodium carbonate. The product is then extracted with dichloromethane (3 x 100 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 8-bromoquinoline.[1]
Introduction of the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position can be introduced through various methods, including the oxidation of a suitable precursor such as an aldehyde or a methyl group. One documented route involves the oxidation of 8-bromo-quinoline-4-carbaldehyde.
Synthetic Pathway to this compound
Caption: Synthetic routes to this compound.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C8-position of this compound serves as a versatile handle for the introduction of a wide array of substituents via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For practical application in these coupling reactions, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl and vinyl-aryl structures. It involves the reaction of an organoboron reagent (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.
General Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of an 8-bromoquinoline-4-carboxylate.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 8-bromoquinoline-4-carboxylate
To a solution of methyl 8-bromoquinoline-4-carboxylate (1.0 equiv) and an arylboronic acid (1.2 equiv) in a 3:1 mixture of dioxane and water, potassium carbonate (2.0 equiv) is added. The mixture is degassed with argon, followed by the addition of a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is then heated at 80-100 °C until the starting material is consumed (monitored by TLC). After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | Hypothetical |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 | Hypothetical |
| 3-Pyridinylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 78 | Hypothetical |
Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Actual results may vary.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related motifs are prevalent in bioactive molecules.
Catalytic Cycle: Buchwald-Hartwig Amination
References
Discovery and synthesis of 8-Bromoquinoline-4-carboxylic acid derivatives
An In-Depth Technical Guide to the Discovery and Synthesis of 8-Bromoquinoline-4-carboxylic Acid Derivatives
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the synthesis, properties, and biological significance of this compound and its derivatives. This scaffold is a key building block in medicinal chemistry, offering a versatile platform for developing novel therapeutic agents.
The synthesis of the quinoline-4-carboxylic acid core is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions. These methods allow for the construction of the bicyclic quinoline system from acyclic or simpler cyclic precursors.
The Doebner Reaction
The Doebner reaction is a three-component condensation reaction that forms quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] For the synthesis of the target 8-bromo derivative, 2-bromoaniline is the required starting material. A modified version of this reaction, utilizing a Lewis acid catalyst, has been shown to be effective for anilines bearing electron-withdrawing groups.[2]
This protocol is adapted from a modified Doebner reaction for anilines with electron-withdrawing substituents.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoaniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL).
-
Catalyst Addition: Add boron trifluoride etherate (BF₃·OEt₂) (0.9 mmol, 0.5 equiv) to the solution at room temperature.
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture.
-
Reaction: Continue to stir the mixture at 65 °C for an additional 20-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Separate the aqueous layer and extract it two more times with EtOAc.
-
Purification: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
References
Methodological & Application
Application Notes and Protocols for 8-Bromoquinoline-4-carboxylic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 8-Bromoquinoline-4-carboxylic acid as a versatile building block in medicinal chemistry and materials science. The protocols outlined below detail its application in two key transformations: Suzuki-Miyaura coupling for the synthesis of 8-arylquinoline-4-carboxylic acids and amide bond formation to generate novel quinoline-4-carboxamides. These derivatives are of significant interest due to the established broad-spectrum biological activities of the quinoline scaffold, including anticancer, antimicrobial, and anti-inflammatory properties.
Introduction
This compound is a bifunctional molecule featuring a quinoline core substituted with a bromine atom at the 8-position and a carboxylic acid at the 4-position. This unique arrangement of functional groups allows for selective and sequential modifications, making it an ideal starting material for the generation of diverse molecular libraries. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. Simultaneously, the carboxylic acid moiety provides a site for amide bond formation, allowing for the incorporation of a wide range of amine-containing fragments. The resulting derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery programs.
Key Applications and Synthetic Protocols
Suzuki-Miyaura Coupling: Synthesis of 8-Arylquinoline-4-carboxylic acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction facilitates the synthesis of 8-aryl derivatives, which are precursors to compounds with potential biological activities.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and then with a cold organic solvent (e.g., diethyl ether or hexane). The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data:
The following table summarizes representative Suzuki-Miyaura coupling reactions with this compound.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 8 | 92 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 16 | 78 |
Amide Bond Formation: Synthesis of 8-Bromoquinoline-4-carboxamides
Amide coupling is a fundamental transformation in medicinal chemistry for the synthesis of drug candidates. The carboxylic acid functionality of this compound can be readily converted to a variety of amides using standard coupling agents.
General Reaction Scheme:
Caption: General workflow for amide bond formation.
Experimental Protocol:
A general procedure for the amide coupling of this compound is as follows:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.1-1.5 eq.) and a non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0-3.0 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
The following table provides examples of amide coupling reactions with this compound.
| Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 4 | 90 |
| Benzylamine | HBTU | Et₃N | DCM | 6 | 88 |
| Morpholine | EDC/HOBt | DIPEA | DMF | 8 | 82 |
Biological Significance of Derivatives
Derivatives of quinoline-4-carboxylic acid and quinoline-4-carboxamide have been reported to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1]
Anticancer Activity
Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2][3] The 8-aryl and 8-amido-quinoline-4-carboxylic acid derivatives synthesized from this compound are novel compounds that warrant investigation for their potential as anticancer agents.
Caption: Potential anticancer mechanisms of quinoline derivatives.
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents. By modifying the 8-position of the quinoline ring, it is possible to develop new derivatives with enhanced potency and a broader spectrum of activity against various bacterial and fungal pathogens.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of novel quinoline derivatives. The straightforward and high-yielding protocols for Suzuki-Miyaura coupling and amide bond formation described herein provide researchers with powerful tools to generate diverse libraries of compounds for screening in drug discovery and materials science applications. The potential for these derivatives to exhibit significant biological activity, particularly in the areas of oncology and infectious diseases, makes this compound a key starting material for future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: 8-Bromoquinoline-4-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoquinoline-4-carboxylic acid is a versatile heterocyclic compound that holds significant promise as a scaffold in medicinal chemistry and drug discovery. The quinoline core is a well-established pharmacophore found in numerous clinically approved drugs, and the strategic placement of a bromine atom at the 8-position and a carboxylic acid at the 4-position offers unique opportunities for chemical modification and targeted biological activity. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The carboxylic acid group can participate in key hydrogen bonding interactions with biological targets and can be converted into various derivatives such as esters and amides to modulate physicochemical properties and pharmacological profiles.
This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis, derivatization, and evaluation in relevant biological assays. While direct biological data for this compound is limited in publicly available literature, its structural similarity to other quinoline-based inhibitors allows for informed exploration of its potential in anticancer, anti-inflammatory, and antiviral research.
Potential Therapeutic Applications
The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the following areas:
-
Anticancer Activity: Quinoline derivatives are known to exhibit potent anticancer properties through various mechanisms, including the inhibition of protein kinases. The structural resemblance of this compound to known kinase inhibitors suggests its potential as a precursor for novel anticancer drugs. For instance, derivatives of a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have shown inhibitory activity against Aurora A kinase, a key regulator of cell division.[1][2]
-
Anti-inflammatory Effects: The quinoline scaffold is present in compounds with anti-inflammatory properties. The carboxylic acid moiety is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs). Derivatives of quinoline-4-carboxylic acid have demonstrated anti-inflammatory potential in cellular models.[3]
-
Antiviral Properties: Certain quinoline derivatives have been investigated for their antiviral activity. The core structure can interfere with viral replication processes. For example, some 4-oxoquinoline-3-carboxamide derivatives have shown activity against bovine herpesvirus type 5.[4]
-
Enzyme Inhibition: The quinoline-4-carboxylic acid framework is a key feature in inhibitors of various enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis and a target for cancer and autoimmune diseases.[5]
Quantitative Data Summary
| Compound/Derivative | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) | Aurora A Kinase | - | [1][2] |
| MCF-7 (Breast Cancer Cell Line) | 168.78 µM | [1][2] | |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid amide derivative (P6) | SIRT3 | 7.2 µM | [6] |
| 4-Quinoline Carboxylic Acid Analogue (C44) | Human DHODH | 1.0 nM | [7] |
| Vesicular Stomatitis Virus (VSV) | 1.9 nM | [7] | |
| WSN Influenza Virus | 41 nM | [7] | |
| 4-oxoquinoline-3-carboxamide derivative (4h) | Bovine Herpesvirus type 5 (BoHV-5) | 6.0 µM | [4] |
Experimental Protocols
Protocol 1: Synthesis of 8-Bromoquinoline-4-carbaldehyde (Precursor)
This protocol outlines a potential route to a key precursor for this compound.
Materials:
-
o-Bromoaniline
-
Acrolein diethyl acetal
-
1N Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask containing o-bromoaniline (~1 mmol), add a 1N HCl solution (82.5 mL).[8]
-
Add acrolein diethyl acetal (2.5 mmol) to the mixture.[8]
-
Reflux the reaction mixture at 111 °C for 24 hours.[8]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.[8]
-
Neutralize the reaction mixture to pH 7-8 with solid Na₂CO₃.[8]
-
Extract the product with dichloromethane (3 x 100 mL).[8]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[8]
-
Remove the solvent by evaporation under reduced pressure to obtain the crude 8-bromoquinoline.[8]
-
Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate as the eluent to yield 8-bromoquinoline.[8]
-
The resulting 8-bromoquinoline can then be formylated at the 4-position to yield 8-bromoquinoline-4-carbaldehyde, a direct precursor to the carboxylic acid.
Protocol 2: Oxidation of 8-Bromoquinoline-4-carbaldehyde to this compound
This protocol describes the oxidation of the aldehyde to the carboxylic acid.
Materials:
-
8-bromoquinoline-4-carbaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 8-bromoquinoline-4-carbaldehyde in a mixture of tetrahydrofuran and water.[9]
-
Add sodium dihydrogen phosphate to the solution.[9]
-
Cool the mixture to 5-10 °C in an ice bath.
-
Slowly add a solution of sodium chlorite in water.[9]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain this compound.[9]
Protocol 3: Synthesis of 8-Bromoquinoline-4-carboxamides
This protocol outlines a general procedure for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Desired amine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (Et₃N) or another suitable base
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend this compound in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride at 0 °C and then stir at room temperature to form the acid chloride.
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Slowly add the freshly prepared 8-bromoquinoline-4-carbonyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol is based on assays used for similar quinoline-based kinase inhibitors and can be adapted to evaluate derivatives of this compound.[10]
Materials:
-
Recombinant kinase (e.g., Aurora A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the test compounds to the wells at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.
Protocol 5: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for the development of this compound derivatives.
Caption: Postulated mechanism of action for Aurora A kinase inhibition.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are general guidelines and may require optimization for specific experimental conditions. All laboratory work should be conducted in accordance with institutional safety policies and procedures. The biological activities described are based on structurally related compounds and are intended to guide the exploration of this compound and its derivatives.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. This compound|lookchem [lookchem.com]
- 10. mdpi.com [mdpi.com]
Application of 8-Bromoquinoline-4-carboxylic Acid in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. The unique electronic and steric properties of the quinoline ring system allow for diverse interactions with the ATP-binding pocket of various kinases, making it a valuable starting point for the design of targeted therapies. 8-Bromoquinoline-4-carboxylic acid is a versatile building block that offers two key functional handles for chemical modification: a bromo group at the 8-position, amenable to cross-coupling reactions, and a carboxylic acid at the 4-position, which can be readily converted into amides and esters. These features make it an attractive starting material for the synthesis of libraries of potential kinase inhibitors.
This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of kinase inhibitors, drawing upon established synthetic methodologies for quinoline-based drugs. While a specific FDA-approved kinase inhibitor directly synthesized from this compound is not prominently documented in publicly available literature, the principles and protocols outlined here provide a robust framework for its application in kinase inhibitor discovery programs.
Kinase Signaling Pathways Targeted by Quinoline-Based Inhibitors
Quinoline-based kinase inhibitors have been successfully developed to target a range of kinases implicated in cancer and other diseases. A prominent example is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR can effectively starve tumors and inhibit their growth.
Proposed Synthetic Strategy and Experimental Protocols
The strategic location of the bromo and carboxylic acid groups on the this compound scaffold allows for a modular synthetic approach to generate a diverse library of kinase inhibitor candidates. A general workflow is depicted below.
Protocol 1: Amide Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a variety of anilines or amines to form the corresponding carboxamides.
Materials:
-
This compound
-
Substituted aniline or amine (1.1 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the substituted aniline or amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 8-bromo-N-substituted-quinoline-4-carboxamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 8-bromoquinoline-4-carboxamide intermediate with various boronic acids or esters.
Materials:
-
8-Bromo-N-substituted-quinoline-4-carboxamide (from Protocol 1)
-
Aryl or heteroaryl boronic acid/ester (1.5 equivalents)
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) (0.1 equivalents)
-
2 M aqueous sodium carbonate solution
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a mixture of the 8-bromo-N-substituted-quinoline-4-carboxamide (1.0 equivalent), the boronic acid/ester (1.5 equivalents), and Pd(dppf)Cl₂ (0.1 equivalents) in a reaction vessel, add 1,4-dioxane and the 2 M aqueous sodium carbonate solution.
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C for 2-8 hours, monitoring completion by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the final kinase inhibitor candidate.
Quantitative Data of Representative Quinoline-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of several well-known quinoline-based kinase inhibitors against their primary targets. This data illustrates the potential potency that can be achieved with the quinoline scaffold and serves as a benchmark for newly synthesized compounds derived from this compound.
Table 1: Inhibitory Activity of FDA-Approved Quinoline-Based Kinase Inhibitors
| Kinase Inhibitor | Primary Kinase Target(s) | IC₅₀ (nM) |
| Bosutinib | Src, Abl | 1.2, >20 |
| Cabozantinib | VEGFR2, MET | 0.035, 1.3 |
| Lenvatinib | VEGFR2, FGFR1 | 0.8, 2.4 |
Table 2: Inhibitory Activity of Investigational Quinoline-Based Kinase Inhibitors
| Compound ID | Kinase Target | IC₅₀ (nM) |
| Dovitinib | FGFR1, VEGFR2 | 8, 13 |
| Golvatinib | MET, VEGFR2 | 3, 16 |
Structure-Activity Relationship (SAR) Considerations
The development of potent and selective kinase inhibitors from the this compound scaffold will depend on a systematic exploration of the structure-activity relationships. The following diagram illustrates key areas for modification and their potential impact on inhibitor activity.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its two distinct functional groups allow for the systematic and modular construction of diverse chemical libraries. By employing standard and robust synthetic methodologies such as amide coupling and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a multitude of candidate compounds. Subsequent screening and SAR studies can then guide the optimization of these initial hits into potent and selective kinase inhibitors with therapeutic potential. The protocols and data presented herein provide a foundational guide for scientists and drug development professionals to leverage this promising scaffold in their research endeavors.
Application Notes and Protocols for Quinoline-Based Carboxylic Acids in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial research into the targeted cancer therapy applications of 8-Bromoquinoline-4-carboxylic acid did not yield specific studies on this compound. However, significant research has been conducted on structurally related quinoline and quinazoline carboxylic acid derivatives. This document focuses on a key, well-documented derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , as a representative example of this class of compounds in cancer research. The experimental data and protocols provided herein are specific to this derivative and should be considered illustrative of the potential applications of the broader quinoline-carboxylic acid scaffold in oncology.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. In oncology, the quinoline scaffold has been extensively explored for the development of novel anticancer therapeutics. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest. The addition of a carboxylic acid moiety can enhance the pharmacological properties of these molecules, potentially improving their selectivity and potency.
This document provides an overview of the application of a specific derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, in targeted cancer therapy research, with a focus on its role as an Aurora A kinase inhibitor.
Mechanism of Action: Targeting Aurora A Kinase
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1] Aurora A kinase, in particular, is essential for centrosome maturation, spindle assembly, and proper chromosome segregation.[1] Overexpression of Aurora A is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis.[1] Consequently, Aurora A kinase has emerged as a promising target for cancer therapy.
The derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase.[1][2][3][4][5] By binding to the ATP-binding pocket of the enzyme, it blocks its catalytic activity, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Figure 1: Simplified signaling pathway of Aurora A kinase inhibition.
Data Presentation
The cytotoxic and inhibitory activities of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Cancer Cell Line | Assay | IC50 (µM) |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Cytotoxicity | 168.78[1][3][5] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 (Bladder Cancer) | Cytotoxicity | 257.87 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Aurora A Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of a compound against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add 1 µl of the test compound dilution or vehicle (DMSO) control.
-
Add 2 µl of diluted Aurora A kinase to each well.
-
Add 2 µl of a mixture of the kinase substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Figure 2: Workflow for a luminescence-based kinase inhibition assay.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with the test compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.[7]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.[8]
-
Analyze the samples using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described in Protocol 2.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Establish quadrants based on unstained and single-stained controls.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Figure 3: General workflow for an Annexin V/PI apoptosis assay.
Conclusion
While direct evidence for the anticancer activity of this compound is currently lacking in published literature, the study of its derivatives, such as 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrates the potential of this chemical class in targeted cancer therapy. The quinoline-carboxylic acid scaffold serves as a valuable starting point for the design and synthesis of potent and selective inhibitors of key oncogenic pathways, such as the Aurora A kinase pathway. The protocols and data presented here provide a framework for the investigation of novel quinoline-based compounds as potential anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Synthesis of 8-Bromoquinoline-4-carboxylic Acid Amide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 8-bromoquinoline-4-carboxylic acid amide derivatives. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with the quinoline scaffold.[1][2] The protocol outlines a two-stage synthetic approach: the initial synthesis of the this compound precursor followed by its amidation with various primary and secondary amines. This guide includes detailed experimental procedures, data presentation in tabular format, and workflow visualizations to aid in the successful synthesis and application of these derivatives.
Introduction
Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, the introduction of a bromine atom at the 8-position and a carboxamide group at the 4-position can significantly modulate the biological profile of the quinoline ring system. Bromoquinolines serve as versatile intermediates for further functionalization, allowing for the synthesis of diverse compound libraries.[1] The amide bond is a fundamental linkage in many biologically active molecules and pharmaceuticals.[4][5] This protocol details a reliable method for the synthesis of this compound amide derivatives, providing researchers with a practical guide for accessing these potentially therapeutic agents.
Synthesis Overview
The synthesis of this compound amide derivatives can be conceptually divided into two main stages:
-
Synthesis of this compound: This intermediate can be prepared from commercially available starting materials. A common route involves the Doebner-von Miller reaction or related cyclization strategies to form the quinoline core, followed by functional group manipulations to introduce the carboxylic acid at the 4-position and bromine at the 8-position. For the purpose of this protocol, we will assume the availability of this compound as the starting material for the final amidation step.
-
Amidation of this compound: The core of this protocol focuses on the coupling of this compound with a variety of primary or secondary amines to yield the desired amide derivatives. This transformation is typically achieved using a coupling agent to activate the carboxylic acid.[6][7]
Experimental Protocols
Materials and Methods
Materials:
-
This compound
-
Various primary and secondary amines
-
Coupling agents (e.g., HATU, HOBt/EDC, phosphonitrilic chloride trimer)[4][6]
-
Solvents (e.g., DMF, DCM, THF)[6]
-
Reagents for workup and purification (e.g., NaHCO3, HCl, Na2SO4, silica gel)[4]
Equipment:
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
General Protocol for the Synthesis of this compound Amide Derivatives
This protocol utilizes a general and efficient amidation procedure. Researchers may need to optimize conditions for specific amine substrates.
Step 1: Activation of the Carboxylic Acid
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent such as DMF or DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as DIEA or TEA (2.0-3.0 eq).[6]
-
Add the coupling agent. Two common options are:
Step 2: Amine Coupling
-
To the activated carboxylic acid solution, add the desired primary or secondary amine (1.0-1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC.[4][6]
Step 3: Workup and Purification
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).[4]
-
Combine the organic layers and wash successively with 5% NaHCO3 solution, 1N HCl solution, and brine.[4]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound amide derivative.
Diagram of the general experimental workflow:
Caption: General experimental workflow for the synthesis of this compound amide derivatives.
Data Presentation
The following table provides hypothetical examples of quantitative data for a series of synthesized this compound amide derivatives. Actual results may vary depending on the specific amine used and reaction conditions.
| Amine | Product | Yield (%) | Melting Point (°C) | Molecular Formula |
| Aniline | N-phenyl-8-bromoquinoline-4-carboxamide | 85 | 188-190 | C16H11BrN2O |
| Benzylamine | N-benzyl-8-bromoquinoline-4-carboxamide | 92 | 165-167 | C17H13BrN2O |
| Morpholine | (8-bromoquinolin-4-yl)(morpholino)methanone | 88 | 152-154 | C14H13BrN2O2 |
| Piperidine | (8-bromoquinolin-4-yl)(piperidin-1-yl)methanone | 90 | 141-143 | C15H15BrN2O |
Potential Applications and Signaling Pathways
Quinoline derivatives have been reported to exhibit a wide range of biological activities. While the specific activities of the synthesized this compound amide derivatives would need to be determined through biological screening, related compounds have shown promise in several therapeutic areas:
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][3] Some quinazoline derivatives, which are structurally related, have been shown to act as Aurora A kinase inhibitors, arresting the cell cycle and inducing apoptosis.[8][9]
-
Anti-inflammatory Activity: Certain quinoline-4-carboxylic acids have exhibited significant anti-inflammatory properties.[3]
-
Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold, a close analog, is known for its antimicrobial and antifungal effects.[2]
The diverse biological activities of quinoline derivatives suggest that they may interact with multiple signaling pathways. For instance, their anticancer effects could be mediated through the inhibition of protein kinases, topoisomerases, or by inducing apoptosis.
Diagram of potential biological activities:
Caption: Potential biological activities and mechanisms of action for quinoline-based compounds.
Conclusion
This document provides a comprehensive protocol for the synthesis of this compound amide derivatives. The described methodology is robust and adaptable for the generation of a diverse library of compounds for further biological evaluation. The rich pharmacology of the quinoline scaffold makes these derivatives promising candidates for drug discovery efforts in oncology, inflammation, and infectious diseases. Researchers are encouraged to use this protocol as a starting point and optimize conditions for their specific synthetic targets.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajpr.com [iajpr.com]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.dk [fishersci.dk]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced HPLC Analysis of 8-Bromoquinoline-4-carboxylic Acid via Pre-column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of 8-Bromoquinoline-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. To overcome the challenges associated with the direct analysis of some carboxylic acids, a pre-column derivatization strategy is employed.[1][2] This protocol describes the esterification of the carboxylic acid group of this compound with a fluorescent tagging reagent, 4-bromomethyl-7-methoxycoumarin (Br-Mmc), to enhance its detectability. The described methodology provides a comprehensive workflow from sample preparation and derivatization to HPLC separation and detection.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in pharmacologically active molecules. Accurate and sensitive quantification of this compound is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. While HPLC is a standard analytical technique, the inherent UV absorbance of this compound may not provide sufficient sensitivity for trace-level analysis.
Chemical derivatization is a powerful technique to improve the chromatographic properties and detectability of analytes.[2][3] By introducing a chromophore or fluorophore, the sensitivity and selectivity of the analysis can be significantly enhanced.[1][4] This application note focuses on the derivatization of the carboxylic acid functionality of this compound with a fluorescent reagent, thereby enabling highly sensitive detection. The major classes of UV and fluorescent derivatization reagents for carboxylic acids include coumarin analogues, alkyl halides, diazoalkanes, and amines.[1]
Experimental Protocol
Materials and Reagents
-
This compound (Standard)
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Potassium Carbonate (anhydrous)
-
18-Crown-6
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Acetone (ACS grade)
Equipment
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Syringe filters (0.45 µm)
Derivatization Procedure
The following protocol describes the esterification of this compound with 4-bromomethyl-7-methoxycoumarin.
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Derivatization Reagent Solution: Prepare a 2 mg/mL solution of 4-bromomethyl-7-methoxycoumarin (Br-Mmc) in acetone.
-
Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in acetone.
-
Reaction Mixture: In a 2 mL reaction vial, combine the following:
-
100 µL of the this compound standard solution.
-
200 µL of the Br-Mmc solution.
-
50 µL of the 18-Crown-6 solution.
-
Approximately 5 mg of anhydrous potassium carbonate.
-
-
Reaction Incubation: Tightly cap the vial and vortex the mixture for 1 minute. Place the vial in a heating block or water bath set to 60°C for 30 minutes.
-
Reaction Quench and Preparation for HPLC: After incubation, allow the vial to cool to room temperature. Add 650 µL of acetonitrile to the vial, vortex for 1 minute, and then centrifuge to pellet the potassium carbonate. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Method
-
Column: Reversed-phase C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection (Fluorescence): Excitation: 325 nm, Emission: 395 nm
-
Detection (UV): 325 nm
Data Presentation
The following table summarizes the key parameters for the derivatization and HPLC analysis of this compound.
| Parameter | Value |
| Derivatization | |
| Analyte | This compound |
| Derivatizing Reagent | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) |
| Catalyst | Potassium Carbonate and 18-Crown-6 |
| Solvent | Acetone |
| Reaction Temperature | 60°C |
| Reaction Time | 30 minutes |
| HPLC Analysis | |
| Column | C18 Reversed-Phase (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Fluorescence Detection | Excitation: 325 nm, Emission: 395 nm |
| UV Detection | 325 nm |
Visualizations
Caption: Experimental workflow for the derivatization and HPLC analysis.
Caption: Chemical derivatization reaction scheme.
Conclusion
The described pre-column derivatization method using 4-bromomethyl-7-methoxycoumarin provides a sensitive and reliable approach for the HPLC analysis of this compound. This protocol can be readily implemented in research and quality control laboratories for the accurate quantification of this and similar carboxylic acid-containing compounds. The enhanced detection achieved through fluorescent tagging allows for lower limits of detection and quantification, which is particularly advantageous in applications where sample concentration is low.
References
Application Notes and Protocols: Synthesis of Novel Heterocycles Utilizing 8-Bromoquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel fused heterocyclic compounds derived from 8-bromoquinoline-4-carboxylic acid. This starting material is a versatile scaffold for the development of compounds with potential therapeutic applications, leveraging the reactivity of both the bromo and carboxylic acid functionalities to construct complex molecular architectures. The protocols outlined below are based on established synthetic methodologies, including palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization, to yield thieno[3,2-h]quinoline derivatives.
Synthesis of Thieno[3,2-h]quinoline-4-carboxylic Acid Derivatives
This protocol describes a two-step process for the synthesis of a novel thieno[3,2-h]quinoline-4-carboxylic acid derivative from this compound. The first step involves a Sonogashira coupling to introduce an alkyne at the 8-position, followed by a base-mediated intramolecular cyclization to form the fused thiophene ring.
Experimental Protocols
Step 1: Synthesis of 8-((Trimethylsilyl)ethynyl)quinoline-4-carboxylic acid (2)
This procedure details the palladium-catalyzed Sonogashira coupling of this compound (1) with (trimethylsilyl)acetylene.
-
Materials:
-
This compound (1)
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1) (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous DMF and triethylamine (3.0 eq).
-
To this stirred suspension, add (trimethylsilyl)acetylene (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 8-((trimethylsilyl)ethynyl)quinoline-4-carboxylic acid (2).
-
Step 2: Synthesis of 2-(Trimethylsilyl)thieno[3,2-h]quinoline-4-carboxylic acid (3)
This procedure describes the intramolecular cyclization of the alkyne intermediate to form the fused thiophene ring.
-
Materials:
-
8-((Trimethylsilyl)ethynyl)quinoline-4-carboxylic acid (2)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane
-
-
Procedure:
-
In a round-bottom flask, dissolve 8-((trimethylsilyl)ethynyl)quinoline-4-carboxylic acid (2) (1.0 eq) in anhydrous DMF.
-
Add sodium sulfide nonahydrate (2.0 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the mixture to pH 3-4 with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield 2-(trimethylsilyl)thieno[3,2-h]quinoline-4-carboxylic acid (3).
-
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 8-((Trimethylsilyl)ethynyl)quinoline-4-carboxylic acid (2) | This compound (1) | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, TEA | DMF | 80 | 12-16 | 75-85 |
| 2 | 2-(Trimethylsilyl)thieno[3,2-h]quinoline-4-carboxylic acid (3) | 8-((Trimethylsilyl)ethynyl)quinoline-4-carboxylic acid (2) | Na₂S·9H₂O | DMF | 120 | 6-8 | 60-70 |
Visualizations
Synthetic Workflow
Caption: Synthetic route to thieno[3,2-h]quinoline-4-carboxylic acid.
Proposed Reaction Mechanism: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Synthesis of 8-Bromoquinoline-4-Carboxamides: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive experimental protocol for the synthesis of 8-bromoquinoline-4-carboxamides, valuable scaffolds in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing with the preparation of 8-bromoquinoline, followed by the introduction of a carboxylic acid group at the 4-position, and culminating in the amide coupling with a desired amine.
Synthetic Workflow
The overall synthetic pathway for the preparation of 8-bromoquinoline-4-carboxamides is depicted below. The process involves the synthesis of the key intermediate, 8-bromoquinoline-4-carboxylic acid, which is then activated and coupled with an amine to yield the final carboxamide product.
Caption: Synthetic workflow for 8-bromoquinoline-4-carboxamides.
Experimental Protocols
Step 1: Synthesis of 8-Bromoquinoline
This procedure outlines the synthesis of 8-bromoquinoline from o-bromoaniline and acrolein diethyl acetal.
Materials:
-
o-Bromoaniline
-
Acrolein diethyl acetal
-
1N Hydrochloric acid (HCl)
-
Sodium carbonate (Na2CO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottomed flask containing o-bromoaniline (approximately 1 mmol), add a 1N HCl solution (82.5 mL).
-
Add acrolein diethyl acetal (2.5 mmol) to the mixture.
-
Reflux the reaction mixture at 111°C for 24 hours.
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture to a pH of 7-8 by adding solid Na2CO3.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Remove the solvent by evaporation under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate to yield 8-bromoquinoline.[1]
| Parameter | Value |
| Reactants | o-Bromoaniline, Acrolein diethyl acetal |
| Solvent | 1N HCl |
| Reaction Temperature | 111°C |
| Reaction Time | 24 hours |
| Purification | Column Chromatography |
Step 2: Synthesis of this compound
This protocol describes the conversion of 8-bromoquinoline to this compound via a lithiation-carboxylation reaction.
Materials:
-
8-Bromoquinoline
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO2)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 8-bromoquinoline in anhydrous THF and cool the solution to -78°C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir the mixture at -78°C for the appropriate time to ensure complete lithiation.
-
Quench the reaction by carefully adding crushed dry ice to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Acidify the reaction mixture with HCl.
-
Extract the product with a suitable organic solvent such as diethyl ether.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
| Parameter | Value |
| Reactant | 8-Bromoquinoline |
| Reagents | n-Butyllithium, Dry Ice (CO2) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78°C |
| Purification | Recrystallization |
Step 3: Synthesis of 8-Bromoquinoline-4-carboxamides
This general protocol outlines the amide coupling of this compound with a primary or secondary amine using a peptide coupling reagent.
Materials:
-
This compound
-
A primary or secondary amine
-
A suitable coupling reagent (e.g., HATU, HBTU, EDC)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottomed flask under an inert atmosphere.
-
Add the primary or secondary amine (typically 1.0-1.2 equivalents).
-
Add the coupling reagent (typically 1.1-1.5 equivalents) and the base (typically 2-3 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 8-bromoquinoline-4-carboxamide.
| Parameter | Value |
| Reactants | This compound, Amine |
| Coupling Reagent | HATU, HBTU, EDC, etc. |
| Base | Diisopropylethylamine (DIPEA) |
| Solvent | DMF or DCM |
| Reaction Temperature | Room Temperature |
| Purification | Column Chromatography or Recrystallization |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis can be visualized as a series of transformations of the quinoline core.
Caption: Logical flow of the synthetic strategy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 8-Bromoquinoline-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki coupling of 8-Bromoquinoline-4-carboxylic acid. This resource addresses common challenges and offers detailed protocols to aid in reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges stem from the inherent properties of the substrate. The quinoline nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition or the formation of inactive complexes.[1] Additionally, the carboxylic acid moiety introduces the risk of decarboxylation at elevated temperatures and under basic conditions, which is a known side reaction for heteroaromatic carboxylic acids. The presence of the acidic proton also requires careful selection of the base to avoid unwanted side reactions.
Q2: Can the carboxylic acid group interfere with the Suzuki coupling reaction?
A2: Yes, the carboxylic acid group can interfere in several ways. It can react with the base, potentially altering the reaction's pH and the base's efficacy in the catalytic cycle. More significantly, the carboxylate may coordinate with the palladium center, which could deactivate the catalyst. In some cases, protecting the carboxylic acid as an ester and deprotecting it after the coupling can be a successful strategy. However, direct coupling with the free carboxylic acid is also possible with careful optimization of reaction conditions.
Q3: Is there a risk of decarboxylation of this compound under Suzuki coupling conditions?
A3: Yes, decarboxylation is a significant potential side reaction, particularly with heteroaromatic carboxylic acids at high temperatures.[2] The choice of base and reaction temperature are critical factors in minimizing this unwanted pathway. Using milder bases and the lowest effective temperature can help to suppress decarboxylation.
Q4: What are common side reactions other than decarboxylation?
A4: Besides decarboxylation, other common side reactions include:
-
Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring an inert atmosphere.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[3]
-
Protodeborylation: The boronic acid is replaced by a hydrogen atom. Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[4]
Q5: Which palladium catalyst is recommended for this type of substrate?
A5: For heteroaromatic substrates like quinolines, palladium catalysts with bulky, electron-rich phosphine ligands are often effective.[4] A commonly successful catalyst for similar substrates is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[5][6] Other catalysts like Pd(PPh₃)₄ can also be effective, and screening different catalysts may be necessary for optimal results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored properly. Consider using a pre-catalyst that readily forms the active Pd(0) species.[4] |
| Catalyst inhibition by the quinoline nitrogen | Use a higher catalyst loading or screen different ligands. Bulky, electron-rich phosphine ligands can sometimes overcome this inhibition.[1] | |
| Poor solubility of reagents | Select a solvent system where all components are soluble at the reaction temperature. Mixtures such as dioxane/water or THF/water are common.[4] | |
| Decarboxylation of the starting material | Lower the reaction temperature. Screen milder bases such as K₂CO₃ or CsF.[7] | |
| Significant Debromination | Presence of water or other protic sources | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). |
| Inappropriate base selection | Screen different bases. Sometimes, a weaker, non-hydroxide base can reduce the extent of this side reaction. | |
| Formation of Homocoupling Byproduct | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.[3] |
| High catalyst loading or reaction temperature | Optimize the catalyst loading and reaction temperature. Sometimes, lower temperatures can disfavor homocoupling. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor the reaction progress by TLC or LC-MS and allow it to run until the starting material is consumed. If the reaction stalls, a modest increase in temperature may be beneficial, but be mindful of potential decarboxylation. |
| Unstable boronic acid | Use a more stable boronic acid derivative, such as a pinacol ester, to prevent protodeborylation.[4] |
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki couplings of similar substrates. These should be used as a starting point for optimization.
Table 1: Screening of Reaction Conditions for Suzuki Coupling of Bromoquinolines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 10 | 85[6] |
| 2 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 8 | 92[6] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 110 | 12 | Varies |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 16 | Varies |
Yields are representative for similar bromoquinoline substrates and will vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagrams of Key Processes
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling.
References
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 8-Bromoquinoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 8-Bromoquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic strategies for constructing the this compound scaffold include:
-
Doebner Reaction: This is a three-component reaction involving an aniline (such as 2-bromoaniline), an aldehyde, and pyruvic acid.[1][2] However, the presence of the electron-withdrawing bromine atom on the aniline can lead to challenges.[3]
-
Pfitzinger Reaction: This method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5]
-
Oxidation of a Precursor: A common route involves the synthesis of an intermediate like 8-bromo-4-methylquinoline, followed by oxidation of the methyl group to a carboxylic acid.
Q2: Why am I experiencing low yields with the Doebner reaction when using 2-bromoaniline?
A2: Anilines with electron-withdrawing substituents, such as a bromine atom, are known to be less reactive in the conventional Doebner reaction, often resulting in low product yields.[2][3] This is due to the decreased nucleophilicity of the aniline nitrogen. A modified approach, known as the Doebner hydrogen-transfer reaction, can improve yields by incorporating an imine that acts as a hydrogen acceptor, facilitating the oxidation of the dihydroquinoline intermediate to the desired quinoline.[3][6]
Q3: What are common side reactions to be aware of during the synthesis?
A3: Depending on the chosen route, several side reactions can occur:
-
In the Doebner reaction , self-condensation of pyruvic acid or the aldehyde can occur. Additionally, the intermediate imine can be reduced by the dihydroquinoline intermediate, forming a benzylamine byproduct and reducing the yield of the desired oxidized quinoline.
-
In the Pfitzinger reaction , strongly basic conditions can promote the self-condensation of the carbonyl compound or isatin, leading to tar formation.[7]
-
During the oxidation of 8-bromo-4-methylquinoline , over-oxidation or incomplete oxidation can be an issue, leading to a mixture of products.
Q4: How can I purify the final this compound product?
A4: Purification can be challenging due to the potential for low solubility. Common purification techniques include:
-
Recrystallization: This is a primary method for purifying solid organic compounds.[8] A suitable solvent system (e.g., ethanol/water) needs to be identified where the product has good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: The carboxylic acid functionality allows for dissolution in a basic aqueous solution (e.g., sodium bicarbonate). This can be used to separate it from non-acidic impurities. The product is then precipitated by acidification.
-
Column Chromatography: While potentially challenging due to solubility, silica gel chromatography can be used to separate closely related impurities.[9][10] A polar eluent system would be required.
Q5: What are the key analytical techniques for characterizing this compound?
A5: The structure and purity of the final compound should be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the quinoline ring.[11]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound and the presence of a bromine atom through its characteristic isotopic pattern.[11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carboxylic acid O-H and C=O stretches.[12][13]
Troubleshooting Guides
Low Yield in Doebner Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 2-bromoaniline | Decreased nucleophilicity of the aniline due to the electron-withdrawing bromine atom.[2][3] | Consider using a modified Doebner hydrogen-transfer reaction.[3][6] Increase reaction time or temperature, but monitor for decomposition. Use a Lewis acid catalyst to activate the carbonyl compound. |
| Formation of multiple unidentified spots on TLC | Side reactions such as self-condensation of reactants or reduction of the intermediate imine. | Add pyruvic acid dropwise to the reaction mixture to maintain a low concentration.[3] Use an excess of the aldehyde to favor the desired reaction pathway. |
| Product precipitates during workup but is not the desired compound | Formation of insoluble byproducts. | Characterize the precipitate to identify the byproduct. Adjust the workup procedure, such as changing the pH of the aqueous solution, to selectively precipitate the desired product. |
Issues with the Pfitzinger Reaction
| Symptom | Possible Cause | Suggested Solution |
| Formation of a dark tar-like substance | Self-condensation of isatin or the carbonyl compound under strongly basic conditions.[7] | Lower the reaction temperature.[7] Add the carbonyl compound slowly to the basic solution of the opened isatin. Use a milder base or a lower concentration of the base. |
| Incomplete reaction | Insufficient activation of the carbonyl compound or steric hindrance. | Use a more reactive carbonyl compound if possible. Increase the reaction time and/or temperature. Ensure the base is of high quality and used in sufficient quantity. |
| Difficulty in isolating the product from the reaction mixture | The product may remain in the basic aqueous solution as its carboxylate salt. | Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of around 4-5 to precipitate the carboxylic acid. Cool the mixture in an ice bath to maximize precipitation. |
Challenges in the Oxidation of 8-Bromo-4-methylquinoline
| Symptom | Possible Cause | Suggested Solution |
| Incomplete oxidation, mixture of starting material and product | Insufficient oxidizing agent or reaction time. | Increase the equivalents of the oxidizing agent (e.g., KMnO₄). Prolong the reaction time and monitor by TLC. Ensure the reaction temperature is optimal for the chosen oxidizing agent. |
| Formation of byproducts | Over-oxidation or side reactions with the quinoline ring. | Use a milder oxidizing agent. Control the reaction temperature carefully. Consider a two-step oxidation via the corresponding aldehyde. |
| Difficult purification of the final product | Similar polarities of the starting material, intermediate aldehyde, and final carboxylic acid. | Utilize acid-base extraction to separate the carboxylic acid from the less acidic starting material and aldehyde. Employ column chromatography with a suitable polar solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Modified Doebner Reaction
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoaniline (1 equivalent) and a suitable aldehyde (e.g., benzaldehyde, 1.1 equivalents) in ethanol.
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (1.2 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[8]
Protocol 2: Synthesis via Pfitzinger Reaction
This protocol is a general method and may require optimization.
-
Ring Opening of Isatin: In a round-bottom flask, dissolve isatin (1 equivalent) in an aqueous solution of potassium hydroxide (3-4 equivalents). Heat the mixture gently until a clear solution is obtained, indicating the formation of the potassium salt of isatic acid.
-
Condensation: To the cooled solution, add the carbonyl compound (e.g., pyruvic acid or an α-keto ester, 1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and filter to remove any insoluble impurities.
-
Precipitation: Acidify the filtrate with a mineral acid (e.g., dilute HCl) to a pH of approximately 4-5. The this compound should precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[8]
Protocol 3: Synthesis via Oxidation of 8-Bromo-4-methylquinoline
This protocol is a general guideline and may require optimization.
-
Reaction Setup: Suspend 8-bromo-4-methylquinoline (1 equivalent) in a suitable solvent (e.g., a mixture of pyridine and water).
-
Oxidation: Heat the suspension to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise over several hours.
-
Reaction Monitoring: Continue heating until the purple color of the permanganate persists, indicating the completion of the oxidation. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Isolation: Acidify the filtrate with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallization can be performed for further purification.[8]
Visualizations
Caption: Workflow for the Doebner Synthesis of this compound.
Caption: Troubleshooting common issues in quinoline-4-carboxylic acid synthesis.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Pfitzinger Reaction [drugfuture.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Technical Support Center: Purification of 8-Bromoquinoline-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromoquinoline-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for carboxylic acids include ethanol, methanol, or mixtures with water.[1][2]- If the compound is too soluble, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. |
| The cooling process was too rapid, leading to the formation of fine crystals or oiling out. | - Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[3] | |
| The volume of the solvent used was excessive. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Product is not crystallizing | The solution is not sufficiently saturated. | - Concentrate the solution by evaporating some of the solvent. |
| The presence of impurities is inhibiting crystallization. | - Try adding a seed crystal of pure this compound.- Attempt to "scratch" the inside of the flask with a glass rod at the meniscus to induce crystallization. | |
| Oiling out instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated. | - Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.[3] | |
| Poor separation during column chromatography | Inappropriate solvent system (eluent). | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound. A mixture of ethyl acetate and hexanes is a common starting point for quinoline derivatives.[3][4] |
| The compound is streaking on the silica gel. | - Due to the acidic nature of the carboxylic acid and the basicity of the quinoline nitrogen, the compound can interact strongly with the silica gel. Adding a small amount of acetic acid or formic acid to the eluent can help to reduce streaking. | |
| The column was not packed properly. | - Ensure the silica gel is packed uniformly to avoid channeling.[3] | |
| Product degradation during purification | The compound may be sensitive to prolonged heat or certain pH conditions. | - For heat-sensitive compounds, minimize the time the solution is heated during recrystallization.- If using acid-base extraction, avoid using strong acids or bases for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 8-bromoquinoline or related precursors, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route used.
Q2: What is the recommended method for initial purification of a crude reaction mixture?
A2: For initial "gross" purification to remove significant amounts of impurities, acid-base extraction can be a highly effective method. This technique takes advantage of the basic quinoline nitrogen and the acidic carboxylic acid group.[5]
Q3: How can I effectively remove colored impurities?
A3: If your product is discolored, you can try treating a solution of the crude product with activated charcoal before filtration and subsequent purification steps like recrystallization. Be aware that using too much charcoal can lead to a loss of the desired product.
Q4: My purified this compound still shows a broad melting point range. What does this indicate?
A4: A broad melting point range typically indicates the presence of impurities. Further purification by another method (e.g., if you recrystallized, try column chromatography) may be necessary to achieve higher purity.
Q5: Is it possible to purify this compound by sublimation?
A5: While sublimation is a possible purification technique for some organic solids, its effectiveness for this compound would depend on its thermal stability and vapor pressure. It is less commonly used than recrystallization or chromatography for this type of compound.
Quantitative Data Summary
The following table provides a general overview of the expected outcomes for different purification techniques. The actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Expected Yield Range | Notes |
| Recrystallization | >98% | 60-90% | Highly effective for removing small amounts of impurities. Yield is dependent on the solubility difference of the compound and impurities in the chosen solvent.[3] |
| Column Chromatography | >99% | 50-85% | Excellent for separating compounds with different polarities. Yield can be lower due to irreversible adsorption on the stationary phase.[3] |
| Acid-Base Extraction | Variable | >90% | Primarily used for initial cleanup to remove neutral or oppositely charged impurities. Purity will depend on the nature of the impurities.[5] |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed for complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them in a vacuum oven.
Protocol 2: Column Chromatography
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Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of acetic acid) that gives a retention factor (Rf) of 0.2-0.3 for this compound.
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Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent system. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
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Elution: Add the eluent to the top of the column and begin to collect fractions. Monitor the elution of the product by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Acid-Base Extraction
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Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
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Basification and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel, venting frequently. The this compound will be deprotonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer. Separate the layers.
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Acidification and Re-extraction: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates. Extract the precipitated product back into an organic solvent like ethyl acetate.
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Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making for troubleshooting common purification problems.
References
Technical Support Center: Synthesis of 8-Bromoquinoline-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-bromoquinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and potential unreacted impurities in the synthesis of this compound?
A1: The synthesis of this compound can proceed through various routes, each with its own set of starting materials that could remain as impurities if the reaction is incomplete. A common precursor is 8-bromoquinoline, which can be synthesized via the Skraup reaction from 2-bromoaniline and glycerol[1]. The carboxylic acid can then be formed, for example, by the oxidation of 8-bromo-quinoline-4-carbaldehyde[2]. Therefore, unreacted starting materials are a primary source of impurities.
Q2: What types of side products can be expected during the synthesis?
A2: Side product formation is dependent on the specific synthetic route employed. For instance, in Doebner-type reactions for quinoline-4-carboxylic acid synthesis, the formation of byproducts has been observed[3]. Bromination of 8-substituted quinolines can also yield a mixture of isomeric products[4]. During the formation of the quinoline ring, side reactions can lead to the formation of structural isomers or related quinoline derivatives.
Q3: Can you explain the potential for impurities from subsequent chemical modifications?
A3: If the synthesis involves the hydrolysis of an ester to form the carboxylic acid, incomplete hydrolysis can result in the corresponding ester remaining as an impurity[5]. Similarly, if the carboxylic acid is generated through the oxidation of an aldehyde, incomplete oxidation will lead to the presence of the starting aldehyde in the final product.
Q4: What are the likely sources of residual solvent and reagent contamination?
A4: A variety of solvents and reagents are used in the different synthetic and purification steps. These can include solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and ethanol, as well as acids like hydrochloric acid (HCl) and bases like sodium hydroxide (NaOH)[3][6]. If the final product is not sufficiently purified, these can remain as residual impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete reaction of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material. Consider adjusting reaction time, temperature, or reagent stoichiometry. |
| Formation of side products.[3] | Optimize reaction conditions to minimize side product formation. This may involve changing the solvent, temperature, or catalyst. Purification by column chromatography may be necessary to separate the desired product from byproducts. | |
| Presence of Unidentified Peaks in NMR/LC-MS | Contamination with unreacted starting materials or side products. | Compare the spectra of the product with those of the starting materials. Utilize purification techniques such as recrystallization or column chromatography to remove impurities. |
| Residual solvents.[3][6] | Dry the product under high vacuum for an extended period. If necessary, wash the product with a solvent in which the product is insoluble but the residual solvent is soluble. | |
| Product Fails to Crystallize or Solidify | Presence of impurities that inhibit crystallization. | Purify the crude product using column chromatography before attempting crystallization. Try different solvent systems for recrystallization. |
| Inconsistent Bromination Position | Non-selective bromination reaction.[4] | Carefully control the bromination conditions, including the choice of brominating agent, solvent, and temperature, to favor the desired isomer. |
Experimental Workflow and Impurity Formation
The following diagrams illustrate a general experimental workflow for the synthesis and purification of this compound and the potential pathways for impurity formation.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Potential pathways for the formation of common impurities during the synthesis of this compound.
References
- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 8-Bromoquinoline-4-carboxylic Acid
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 8-Bromoquinoline-4-carboxylic acid?
A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways: hydrolytic, photolytic, and thermal degradation.
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Hydrolytic Degradation: The carboxylic acid group can undergo reactions in aqueous solutions, particularly under acidic or basic conditions, although the quinoline ring itself is relatively stable to hydrolysis.
-
Photolytic Degradation: Aromatic systems and halogenated compounds can be sensitive to UV or visible light, potentially leading to debromination or other structural changes.
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Thermal Degradation: At elevated temperatures, the molecule may undergo decarboxylation, losing the carboxylic acid group as carbon dioxide.[1]
Q2: I'm observing a new, more polar spot on my TLC/LC analysis when working with this compound in an aqueous buffer. What could it be?
A2: A more polar species could indicate the formation of a degradation product. While the parent compound is already polar, reactions such as hydroxylation of the quinoline ring under oxidative conditions could increase polarity. However, without specific experimental data, this is speculative. It is also possible that the new spot corresponds to an impurity from the starting material or a reaction with a component of your buffer.
Q3: My reaction yield is consistently low when heating this compound. What might be the cause?
A3: Low yields upon heating could be attributed to thermal degradation, most likely through decarboxylation to form 8-bromoquinoline.[1] The stability of the compound at the reaction temperature should be assessed. Consider running the reaction at a lower temperature or for a shorter duration if possible.
Q4: How can I monitor the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the degradation of this compound. A stability-indicating method should be developed to separate the parent compound from potential degradation products. Techniques like LC-MS can be used to identify the mass of any new peaks observed.
Troubleshooting Guides
Issue 1: Unexpected Peak Formation in HPLC Analysis
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Possible Cause: Degradation of this compound due to hydrolytic, photolytic, or thermal stress.
-
Troubleshooting Steps:
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Protect from Light: Store the compound and all experimental solutions in amber vials or protect them from light to minimize photolytic degradation.
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Control Temperature: Avoid excessive heat. If heating is necessary, perform a time-course study to determine the onset of degradation.
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pH Control: Maintain the pH of aqueous solutions within a neutral range if possible, as acidic or basic conditions can promote hydrolysis of functional groups on related molecules.[2]
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Inert Atmosphere: If oxidative degradation is suspected, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
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Peak Identification: Use LC-MS to determine the mass of the unexpected peak. A mass corresponding to the loss of CO2 (decarboxylation) or the loss of Br and addition of OH (dehalogenation and hydroxylation) would suggest specific degradation pathways.
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Issue 2: Poor Recovery or Low Assay Values
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Possible Cause: The compound may be degrading during sample preparation or analysis.
-
Troubleshooting Steps:
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Sample Preparation Review: Evaluate each step of the sample preparation process for potential stressors (e.g., high temperature, extreme pH, exposure to light).
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Use of Fresh Solutions: Prepare solutions of this compound fresh before use.
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Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally degrade the compound under controlled stress conditions. This will help to identify the degradation products and develop an analytical method that can resolve them from the parent compound.
-
Data Presentation
As there is no specific quantitative data available for the degradation of this compound, the following tables are provided as templates for organizing data from your own stability studies.
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Product (Hypothetical) |
| 0.1 M HCl | 24 h | 60 | 5% | 8-Bromoquinoline (via decarboxylation) |
| 0.1 M NaOH | 24 h | 60 | 10% | Undetermined polar degradants |
| 3% H₂O₂ | 24 h | 25 (RT) | 15% | Oxidized quinoline species |
| UV Light (254 nm) | 48 h | 25 (RT) | 20% | 8-Hydroxyquinoline-4-carboxylic acid |
| Heat (Solid State) | 72 h | 100 | 25% | 8-Bromoquinoline (via decarboxylation) |
Table 2: HPLC Method Parameters for Stability Indicating Assay (Example)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 1 N HCl in a vial.
-
Heat the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 1 N NaOH in a vial.
-
Keep the solution at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide in a vial.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
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Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a UV light source (e.g., 254 nm).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw aliquots from both samples at specified time points.
-
Analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at a set temperature (e.g., 100°C).
-
At specified time points, remove a sample, allow it to cool, and prepare a solution for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Visualizations
The following diagrams illustrate the potential degradation pathways and a general experimental workflow for a forced degradation study.
References
Technical Support Center: Suzuki Coupling with 8-bromo-4-carboxyquinoline
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 8-bromo-4-carboxyquinoline in Suzuki coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
Problem 1: Low to No Product Yield
Question: I am not observing any product formation, or the yield of my Suzuki coupling reaction with 8-bromo-4-carboxyquinoline is very low. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent issue in Suzuki couplings, especially with challenging substrates like functionalized quinolines. A systematic approach is essential to pinpoint the cause.
Potential Causes and Solutions:
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Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical. The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting its catalytic activity. The carboxylic acid group might also interact with the catalyst or base.
-
Recommendation: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective for challenging substrates.[1] Consider using air-stable Pd(II) precatalysts that are reduced in situ.[1]
-
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Inappropriate Base or Solvent: The base is crucial for activating the boronic acid.[2][3] The solubility of 8-bromo-4-carboxyquinoline, the boronic acid, and the base in the chosen solvent system is also critical.
-
Recommendation: Screen different bases. While common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), a milder base like potassium fluoride (KF) might be necessary if your substrate is base-sensitive.[1][4] For solvent, consider polar aprotic solvents like DMF or dioxane, often with water as a co-solvent, to improve solubility.[5] Ensure vigorous stirring for biphasic reactions.[1]
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can rapidly decompose, often observed as the formation of palladium black.[1][2]
-
Recommendation: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Low Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction.
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Poor Quality of Starting Materials: Impurities in the 8-bromo-4-carboxyquinoline or degradation of the boronic acid can inhibit the reaction.
Problem 2: Significant Side Product Formation
Question: My reaction is producing significant amounts of side products, such as the dehalogenated quinoline (4-carboxyquinoline) or homocoupled boronic acid. How can I minimize these?
Answer: The formation of side products competes with the desired cross-coupling reaction, reducing the overall yield.
Common Side Reactions and Mitigation Strategies:
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to a deboronated byproduct from your boronic acid starting material.[7] This is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[1]
-
Dehalogenation (Hydrodehalogenation): This results in the formation of 4-carboxyquinoline from 8-bromo-4-carboxyquinoline.
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Cause: Can occur via a hydride transfer to the palladium complex.[9]
-
Mitigation:
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Ensure a thoroughly inert atmosphere to prevent side reactions that could generate hydride species.
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Optimize the base and solvent system.
-
-
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling with 8-bromo-4-carboxyquinoline
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ with a ligand, or a precatalyst like XPhos Pd G3 | Provides a reliable source of Pd(0). Precatalysts can be more robust.[1] |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphine ligands | Effective for challenging substrates, including heteroaromatics.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous if possible) | Strong, non-nucleophilic bases that are effective in many Suzuki couplings.[1] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or DMF | Good for dissolving polar substrates like a carboxyquinoline.[5] |
| Temperature | 80-100 °C | A common temperature range for Suzuki couplings.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and side reactions.[1][2] |
Experimental Protocols
General Protocol for Suzuki Coupling of 8-bromo-4-carboxyquinoline
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Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 8-bromo-4-carboxyquinoline (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10]
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Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.[1]
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Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
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Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C).
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Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
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Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The carboxylic acid product may require acidification of the aqueous layer and subsequent extraction.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 8-Bromoquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 8-bromoquinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and practical synthetic routes for this compound are the Doebner reaction and the Pfitzinger reaction.
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Doebner Reaction: This method involves the condensation of 2-bromoaniline, an aldehyde (commonly formaldehyde or its equivalent), and pyruvic acid.[1][2] It is a three-component, one-pot synthesis.
-
Pfitzinger Reaction: This route utilizes the condensation of 5-bromoisatin with a carbonyl compound containing an α-methylene group (like pyruvic acid or a pyruvate ester) in the presence of a base.[3][4]
-
Other Routes: A less common approach involves the oxidation of 8-bromoquinoline-4-carbaldehyde.
Q2: Why am I getting a low yield in my Doebner reaction with 2-bromoaniline?
A2: Low yields in Doebner reactions with electron-deficient anilines, such as 2-bromoaniline, are a common issue.[5][6] The electron-withdrawing nature of the bromine atom reduces the nucleophilicity of the aniline, slowing down the reaction and promoting side reactions.[6] Additionally, harsh acidic conditions can lead to the decomposition of starting materials and products.
Q3: What are the black, tar-like substances forming in my reaction?
A3: Tar formation is a frequent problem in quinoline syntheses, particularly under strong acid and high-temperature conditions.[7] This is often due to the acid-catalyzed polymerization of intermediates, such as α,β-unsaturated carbonyl compounds formed in situ.
Q4: Can the carboxylic acid group be lost during the synthesis?
A4: Yes, decarboxylation of the quinoline-4-carboxylic acid can occur, especially under harsh acidic or basic conditions at elevated temperatures, leading to the formation of 8-bromoquinoline as a byproduct.[8]
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Suggested Solution |
| Reduced nucleophilicity of 2-bromoaniline (Doebner reaction). [6] | Use a Lewis acid catalyst (e.g., BF₃·OEt₂) to activate the carbonyl compound and facilitate the reaction under milder conditions. Consider a modified Doebner protocol designed for electron-deficient anilines.[1][5] |
| Decomposition of starting materials or product. | Optimize reaction temperature and time. Dropwise addition of reagents can help control exothermic reactions and minimize decomposition.[5] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Product loss during workup and purification. | Ensure complete precipitation of the product by adjusting the pH carefully. Use appropriate solvents for extraction and recrystallization to minimize solubility losses. |
Issue 2: Presence of Impurities and Byproducts
| Observed Impurity | Potential Source | Troubleshooting/Purification Strategy |
| Unreacted 2-bromoaniline or 5-bromoisatin. | Incomplete reaction. | Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid). The basicity of the starting aniline allows for an acid wash during workup to remove it. |
| Polymeric/tar-like materials. | Acid-catalyzed polymerization of intermediates.[7] | Control the reaction temperature carefully, consider the slow addition of reagents, and explore the use of milder acid catalysts. Purification can be achieved by dissolving the crude product in a base, filtering out the insoluble tar, and then re-precipitating the product by acidification. |
| 8-Bromoquinoline (decarboxylated byproduct). | Harsh reaction conditions (high temperature, strong acid/base).[8] | Avoid excessive heating and prolonged reaction times. Purify via column chromatography or careful recrystallization, as the polarity difference between the acid and the decarboxylated product is significant. |
| Isomeric quinoline-4-carboxylic acids. | Potential for side reactions or impurities in starting materials. | Separation of isomers can be challenging. High-resolution HPLC may be required for analysis and preparative HPLC for purification. Careful selection of the synthetic route (Doebner vs. Pfitzinger) can influence isomer formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Modified Doebner Reaction
This protocol is adapted for electron-deficient anilines.[1][5]
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Reaction Setup: In a round-bottom flask, dissolve 2-bromoaniline (1.0 eq) and an aldehyde (e.g., benzaldehyde, 1.1 eq) in acetonitrile.
-
Catalyst Addition: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.5 eq), to the mixture at room temperature.
-
Initial Reaction: Stir the mixture at 65°C for 10 minutes.
-
Pyruvic Acid Addition: Slowly add a solution of pyruvic acid (1.0 eq) in acetonitrile dropwise to the reaction mixture over 3 hours.
-
Reaction Completion: Continue stirring at 65°C for an additional 21 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, acetic acid, or a mixture with water).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities (like tar) are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: HPLC-MS Analysis for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm and 310 nm) and Mass Spectrometry (MS) in positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent.
Data Presentation
Table 1: Summary of Potential Byproducts and Their Identification
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Key Spectroscopic Features |
| 8-Bromoquinoline | C₉H₆BrN | 208.06 | 208/210 | Absence of a carboxylic acid proton in ¹H NMR and the corresponding carboxyl carbon in ¹³C NMR. |
| 2-Bromoaniline | C₆H₆BrN | 172.03 | 172/174 | Characteristic aromatic proton signals and NH₂ protons in ¹H NMR. |
| 5-Bromoisatin | C₈H₄BrNO₂ | 226.03 | 227/229 | Distinctive carbonyl signals in ¹³C NMR and IR spectra. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Potential Byproduct Formation Pathways
Caption: Overview of potential byproduct formations.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Optimizing Reaction Conditions for 8-Bromoquinoline-4-carboxylic Acid Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 8-bromoquinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for this compound involve modifications at the carboxylic acid group and reactions at the bromine atom. Key transformations include:
-
Amide bond formation: Coupling the carboxylic acid with a wide range of primary and secondary amines to generate diverse amide libraries.[1][2]
-
Esterification: Converting the carboxylic acid to its corresponding ester, which can be useful for modifying solubility, as a protecting group, or as a synthetic intermediate.[3][4][5]
-
Suzuki-Miyaura cross-coupling: Utilizing the bromo-substituent to form carbon-carbon bonds with various boronic acids or esters, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[6][7][8]
Q2: What are the key considerations when choosing a coupling reagent for amide bond formation?
A2: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[9] Key factors to consider include the reactivity of the amine, steric hindrance of both coupling partners, and the desired reaction conditions. Common coupling reagents include carbodiimides (e.g., EDC, DCC) often used with additives like HOBt, and uronium/aminium salts (e.g., HATU, HBTU) which are generally more reactive.[1][9][10]
Q3: Should I protect the quinoline nitrogen during derivatization reactions?
A3: The quinoline nitrogen is weakly basic and generally does not interfere with many common derivatization reactions, such as amide coupling or esterification under standard conditions. However, for reactions employing highly reactive electrophiles or strong bases, protection of the quinoline nitrogen may be necessary to prevent undesired side reactions.
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the progress of these reactions.[9][11] TLC provides a quick and simple way to visualize the consumption of starting materials and the formation of the product. LC-MS offers more detailed information, confirming the mass of the desired product and identifying any major byproducts.
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low or no yield of the desired amide.
Expand for troubleshooting steps
-
Inadequate activation of the carboxylic acid:
-
Solution: Ensure your coupling reagent is fresh and active. Consider switching to a more powerful coupling reagent, such as HATU or COMU, especially for less reactive amines.[11] Pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can also improve yields.[11]
-
-
Presence of water:
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the activated carboxylic acid intermediate.[11]
-
-
Sub-optimal base:
-
Poor nucleophilicity of the amine:
-
Solution: For sterically hindered or electron-deficient amines, increasing the reaction temperature or extending the reaction time may be necessary.[12] Using a more potent coupling reagent can also help.
-
-
Low purity of starting materials:
-
Solution: Purify the this compound and the amine before the coupling reaction to remove any impurities that might interfere with the reaction.[9]
-
Esterification Reactions
Problem: Low yield of the desired ester.
Expand for troubleshooting steps
-
Equilibrium limitations (Fischer Esterification):
-
Insufficient acid catalyst:
-
Solution: Increase the amount of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[12]
-
-
Steric hindrance:
-
Acid-sensitive substrates:
Suzuki-Miyaura Cross-Coupling
Problem: Low yield of the coupled product.
Expand for troubleshooting steps
-
Inactive catalyst:
-
Solution: Use a fresh palladium catalyst and ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. The choice of palladium precursor and ligand is crucial for success.[12]
-
-
Incorrect base or solvent:
-
Poor solubility of starting materials:
-
Solution: Screen different solvents or solvent mixtures to ensure all reactants are fully dissolved.[12]
-
-
Side reactions:
-
Solution: Dehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid are common side reactions.[12] Optimizing the reaction temperature and time can help minimize these. Using a different palladium catalyst or ligand may also suppress these unwanted reactions.
-
-
Interference from the free carboxylic acid:
-
Solution: The free carboxylic acid can potentially interfere with the basic conditions of the Suzuki coupling. It is generally advisable to protect the carboxylic acid as an ester before performing the Suzuki coupling.[12]
-
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Key Advantages | Common Byproducts/Drawbacks |
| EDC/HOBt | Water-soluble byproducts, mild conditions.[9] | Can be slower than uronium-based reagents. |
| DCC/DMAP | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct can be difficult to remove.[9] |
| HATU/DIPEA | High reactivity, fast reaction times, low racemization.[9] | Higher cost, can be moisture sensitive.[9] |
| HBTU/TEA | Good reactivity, cost-effective. | Can cause racemization, especially without an additive like HOBt.[9] |
Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 92 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | 78 |
Note: These are representative conditions and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq) to the solution and stir for 5 minutes at room temperature.[9]
-
In a separate flask, dissolve HATU (1.1 - 1.2 eq) in anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).[9]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Fischer Esterification
-
Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography if necessary.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling (using the ester derivative)
-
To a reaction vessel, add the 8-bromoquinoline-4-carboxylate ester (1.0 eq), the boronic acid (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0 - 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture).
-
Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and PPh₃).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General derivatization workflow for this compound.
Caption: Troubleshooting decision tree for low-yielding amide coupling reactions.
References
- 1. Amide Synthesis [fishersci.dk]
- 2. hepatochem.com [hepatochem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Synthesis of 8-Bromoquinoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 8-Bromoquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing the quinoline-4-carboxylic acid scaffold are the Pfitzinger reaction and the Doebner reaction.[1][2][3] The Pfitzinger reaction condenses an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[4][5] For the synthesis of this compound, this would typically involve the reaction of 5-bromoisatin with pyruvic acid. The Doebner reaction involves the reaction of an aniline (in this case, 2-bromoaniline), an aldehyde, and pyruvic acid.[3]
Q2: I am getting a very low yield in my Pfitzinger reaction. What are the potential causes?
A2: Low yields in the Pfitzinger reaction can stem from several factors. One common issue is the premature decarboxylation of the quinoline-4-carboxylic acid product, especially under harsh reaction conditions.[6] Other potential causes include incomplete hydrolysis of the isatin starting material, side reactions of the carbonyl compound, or suboptimal reaction temperature and time. The choice of base and solvent can also significantly impact the yield.[7]
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Yes, besides the potential for decarboxylation in the Pfitzinger synthesis, other side reactions can occur.[6] In the Doebner reaction, the formation of byproducts can be an issue, and the reaction may fail with certain substituted anilines.[3][8] For instance, anilines with strong electron-withdrawing groups can exhibit low reactivity.[8] It is also crucial to control the reaction conditions to prevent the formation of undesired isomers or polymeric materials.
Q4: What is the best way to purify the final product, this compound?
A4: Purification typically involves several steps. After the reaction is complete, the solvent is often removed, and the residue is dissolved in water to form the salt of the carboxylic acid.[4] An extraction with an organic solvent like diethyl ether can be performed to remove neutral impurities.[4] The aqueous layer is then acidified to precipitate the crude product.[5] For higher purity, column chromatography is often employed.[9] Recrystallization from a suitable solvent is also a common final purification step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective base in Pfitzinger reaction. | Ensure a strong base like potassium hydroxide is used to effectively hydrolyze the isatin.[4] |
| Low reactivity of aniline in Doebner reaction. | Consider using a Lewis acid or Brønsted acid catalyst to facilitate the reaction.[10][11] BF3·THF in acetonitrile has been shown to be effective for anilines with electron-withdrawing groups.[8] | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Pfitzinger reactions are often run at reflux.[4][5] | |
| Multiple Products Observed by TLC/LCMS | Side reactions are occurring. | For the Pfitzinger reaction, ensure the carbonyl compound is added after the isatin has been hydrolyzed by the base to form the keto-acid.[1] For the Doebner reaction, the slow addition of pyruvic acid can sometimes minimize side product formation.[8] |
| Impure starting materials. | Verify the purity of your starting materials (e.g., 5-bromoisatin, 2-bromoaniline, pyruvic acid) before starting the reaction. | |
| Product Decarboxylation | Harsh reaction conditions (high temperature, prolonged reaction time). | Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed. Avoid excessively high temperatures if decarboxylation is suspected.[6] |
| Difficulty in Isolating the Product | The product is soluble in the aqueous layer after acidification. | If the product has some water solubility, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate. |
| The product precipitates as an oil. | Try adding the acid for precipitation at a lower temperature (e.g., in an ice bath) and with vigorous stirring. |
Experimental Protocols
Protocol 1: Pfitzinger Synthesis of this compound
This protocol is a representative procedure based on the Pfitzinger reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml).[5]
-
Addition of Reactants: To this solution, add 5-bromoisatin (0.07 mol) and pyruvic acid (0.07 mol).
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.
-
Purification: Add water to the residue to dissolve the potassium salt of the product. Extract the aqueous solution with diethyl ether to remove any neutral impurities.[4] Acidify the aqueous layer with acetic acid to precipitate the crude this compound.[5]
-
Final Purification: Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Doebner Synthesis of this compound
This protocol is a representative procedure based on the Doebner reaction.
-
Reaction Setup: In a round-bottom flask, combine 2-bromoaniline (1 equiv.), a suitable aldehyde (e.g., benzaldehyde, 1 equiv.), and pyruvic acid (1 equiv.) in a solvent such as ethanol.
-
Reaction: The reaction can be catalyzed by an acid.[3] The mixture is typically heated to reflux for several hours.
-
Work-up and Purification: The work-up and purification would follow similar steps as outlined in the Pfitzinger protocol, involving solvent removal, acid-base extraction, precipitation, and final purification by recrystallization or chromatography.
Data Presentation
Table 1: Comparison of Reported Yields for Quinoline-4-Carboxylic Acid Synthesis
| Reaction Type | Substrates | Conditions | Yield | Reference |
| Pfitzinger | Isatin, 1-(4-isopropylphenyl)ethan-1-one | KOH, EtOH/H2O, Reflux | Moderate | [6] |
| Pfitzinger | Isatin, Ketones | KOH, Ethanol, Reflux, 24h | Moderate to Good | [5] |
| Doebner | 6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | BF3·THF, MeCN, 65°C, 21h | 47% | [8] |
| Doebner (Large Scale) | 6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | BF3·THF, MeCN, 65°C | 82% | [8] |
Note: Yields are highly substrate and condition dependent.
Visualizations
Caption: Experimental workflow for the Pfitzinger synthesis.
Caption: Troubleshooting guide for low yield issues.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Pfitzinger Reaction [drugfuture.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
Stability issues of 8-Bromoquinoline-4-carboxylic acid in acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 8-Bromoquinoline-4-carboxylic acid under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: The main stability concern for this compound in acidic conditions is the potential for degradation. While specific degradation pathways for this molecule are not extensively documented in publicly available literature, compounds with similar structures can undergo reactions such as decarboxylation at elevated temperatures in strong acidic environments. The solubility of the compound may also be affected by the pH of the solution. As a carboxylic acid, its solubility is expected to be lower in acidic conditions compared to neutral or basic conditions due to the protonation of the carboxylate group.[1]
Q2: What acidic conditions are likely to cause degradation?
A2: Degradation is more likely to be initiated by strong mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), particularly at elevated temperatures.[2][3][4] The rate of any potential degradation would be dependent on the acid concentration, temperature, and the presence of other reactive species.
Q3: How can I monitor the stability of this compound during my experiment?
A3: The stability of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[5] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.
Q4: What is a forced degradation study and is it relevant for my work?
A4: A forced degradation study (or stress testing) is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high temperatures, and extremes of pH.[2][3] These studies are crucial in drug development to understand the degradation pathways and to develop stability-indicating analytical methods.[6] If you are developing a formulation or a synthetic process involving acidic conditions, performing a forced degradation study is highly recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery of this compound after a reaction or formulation in an acidic medium. | The compound may have degraded due to the acidic conditions, especially if heat was applied. | - Analyze a sample of your mixture using a validated HPLC method to quantify the amount of remaining this compound and to check for the presence of degradation products.[5]- If degradation is confirmed, consider using milder acidic conditions (e.g., lower concentration of acid, weaker acid), reducing the reaction/processing temperature, or minimizing the exposure time to the acidic environment. |
| Unexpected peaks are observed in the HPLC chromatogram of my sample. | These new peaks could be degradation products of this compound. | - Use LC-MS to determine the mass of the species corresponding to the new peaks. This can provide clues to their structure.- If possible, isolate the impurities for full structural characterization using techniques like NMR spectroscopy. |
| The this compound is precipitating out of my acidic solution. | Carboxylic acids tend to be less soluble in acidic solutions where they are in their neutral form.[1] | - Determine the pH of your solution. If it is significantly acidic, the solubility of this compound may be limited.- Consider using a co-solvent to increase solubility, but ensure the co-solvent is compatible with your experimental conditions.[2]- If possible for your application, adjust the pH to be closer to the pKa of the carboxylic acid or higher to increase solubility. |
Experimental Protocols
Protocol for Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Acidic Stress Conditions:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 1N hydrochloric acid (HCl). The final concentration of the compound will be approximately 0.5 mg/mL.
-
Prepare a control sample by adding an equal volume of purified water instead of HCl.
3. Incubation:
-
Incubate both the test and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples can be taken at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the degradation kinetics.
4. Sample Neutralization:
-
After the desired time point, cool the samples to room temperature.
-
Carefully neutralize the acidic sample with an equivalent amount of 1N sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
5. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its potential degradation products.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products over time.
6. Data Analysis:
-
Calculate the percentage of degradation at each time point using the following formula: % Degradation = [(Initial Area - Area at Time T) / Initial Area] * 100
Data Presentation
Table 1: Illustrative Stability Data of this compound in 1N HCl at 60°C
| Time (hours) | % this compound Remaining (Area) | % Total Degradation | Number of Degradation Products |
| 0 | 100.0 | 0.0 | 0 |
| 2 | 98.5 | 1.5 | 1 |
| 4 | 96.2 | 3.8 | 1 |
| 8 | 92.1 | 7.9 | 2 |
| 12 | 88.5 | 11.5 | 2 |
| 24 | 80.3 | 19.7 | 3 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
References
- 1. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrpp.com [ijrpp.com]
Validation & Comparative
8-Bromoquinoline-4-carboxylic Acid in Focus: A Comparative Guide to Quinoline Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of 8-Bromoquinoline-4-carboxylic acid and other quinoline derivatives, focusing on their performance in anticancer, antimicrobial, and anti-inflammatory applications. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related quinoline derivatives to provide a valuable comparative context.
Performance Comparison of Quinoline Derivatives
Quinoline derivatives have demonstrated a broad spectrum of biological activities.[1] The introduction of various functional groups onto the quinoline ring significantly influences their therapeutic potential.[2] This section summarizes the quantitative performance of various quinoline derivatives in anticancer, antimicrobial, and anti-inflammatory assays.
Anticancer Activity
The anticancer potential of quinoline derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Anticancer Activity of Various Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivatives | |||
| Compound 12e | MGC-803 | 1.38 | [2] |
| HCT-116 | 5.34 | [2] | |
| MCF-7 | 5.21 | [2] | |
| Quinoline chalcone 6 | HL-60 | 0.59 | [2] |
| 4,7-Disubstituted Quinolines | |||
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [3] |
| HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | [3] | |
| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [3] | |
| Pyrazolo-Quinoline Derivatives | |||
| Fused pyrazolo-quinoline derivative 75 | Various | Significant apoptotic effect | [4] |
| Brominated Quinolines | |||
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Rat glioblastoma) | 5.45 - 9.6 µg/mL | [5] |
| HeLa (Human cervical cancer) | 5.45 - 9.6 µg/mL | [5] | |
| HT29 (Human adenocarcinoma) | 5.45 - 9.6 µg/mL | [5] | |
| Quinoline Carboxylic Acids | |||
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | MCF-7 | ~168.78 | [6] |
| Kynurenic acid (hydrate) | MCF-7 | Significant growth inhibition | [7] |
| Quinoline-2-carboxylic acid | MCF-7, HELA | Significant growth inhibition | [7] |
| Quinoline-3-carboxylic acid | MCF-7 | Significant growth inhibition | [7] |
| Quinoline-4-carboxylic acid | MCF-7 | Significant growth inhibition | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Various Quinoline Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Quinolone Coupled Hybrid 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [1] |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | [8] |
| Quinoline-based amino acid derivative 43a | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 (mg/mL) | [9] |
| Quinolinium iodide salt derivatives 58-62 | E. coli | 3.125 - 6.25 (nmol/mL) | [9] |
| 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Gram-positive bacteria | 125 - 250 | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are assessed through various assays, including the inhibition of inflammatory mediators.
Table 3: Anti-inflammatory Activity of Quinoline Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [7] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [7] |
| Substituted quinoline carboxylic acid ( CL 306 ,293) | Adjuvant-induced arthritis in rats | Suppressed inflammation and joint destruction at 1.5-3.0 mg/kg daily oral dose | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of quinoline derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Griess Assay for Nitric Oxide (NO) Production (Anti-inflammatory Activity)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition.
Visualizing Mechanisms and Workflows
Diagrams generated using the DOT language illustrate key signaling pathways targeted by quinoline derivatives and a typical experimental workflow.
Conclusion
The quinoline scaffold is a cornerstone in the development of novel therapeutics with a wide range of biological activities. While specific experimental data on this compound remains elusive in the current literature, the extensive research on other quinoline derivatives, particularly those with bromo and carboxylic acid substitutions, provides a strong rationale for its potential as a valuable lead compound. The data presented in this guide highlights the potent anticancer, antimicrobial, and anti-inflammatory activities of various quinoline derivatives. Further investigation into this compound is warranted to fully elucidate its therapeutic potential and position it within the broader landscape of quinoline-based drug discovery.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One moment, please... [biointerfaceresearch.com]
- 10. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Bromoquinoline Carboxylic Acid Isomers: A Guide for Researchers
In the landscape of oncological research, quinoline derivatives have emerged as a promising scaffold for the development of novel anti-cancer agents. The introduction of a bromine atom and a carboxylic acid group to the quinoline ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide offers a comparative analysis of the cytotoxic effects of various bromoquinoline carboxylic acid isomers and related derivatives, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Data
The in vitro anti-cancer activity of several brominated quinoline and quinazolinone derivatives has been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the available data for various bromo-substituted quinoline and quinazolinone carboxylic acid derivatives.
| Compound | Cancer Cell Line | IC50 (µM) or Growth Inhibition | Reference Compound |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | SNB-75 (CNS Cancer) | Potent Cytotoxicity | Not Specified |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 168.78 | Not Specified |
| 6,8-dibromo-4(3H)quinazolinone derivatives (XIIIb) | MCF-7 (Breast Cancer) | 1.7 µg/mL | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolinone derivatives (IX) | MCF-7 (Breast Cancer) | 1.8 µg/mL | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolinone derivatives (XIVd) | MCF-7 (Breast Cancer) | 1.83 µg/mL | Doxorubicin |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | Erlotinib |
| 6-Bromo quinazoline derivative (8a) | SW480 (Colon Cancer) | 17.85 ± 0.92 | Erlotinib |
| 6-Bromo-5-nitroquinoline | HT29 (Colon Cancer) | Lower than 5-Fluorouracil | 5-Fluorouracil |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor), HeLa (Cervical Cancer), HT29 (Colon Cancer) | Strong Antiproliferative Activity | Not Specified |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 82.9% growth reduction at 100 µM | Not Specified |
Experimental Protocols
The evaluation of the cytotoxic activity of bromoquinoline carboxylic acid isomers and their derivatives is primarily conducted through in vitro cell-based assays. The following is a generalized protocol for the MTT assay, a common method used to assess cell viability.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Bromoquinoline carboxylic acid derivatives
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The bromoquinoline carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in culture medium. The cells are then treated with these compounds.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of chemical compounds.
In Vitro Validation of 8-Bromoquinoline-4-carboxylic acid: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro activity of 8-Bromoquinoline-4-carboxylic acid. Due to the limited publicly available experimental data for this specific compound, this analysis is based on the well-documented activities of structurally related quinoline-4-carboxylic acids. The primary focus is on the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, and the resulting cytotoxic effects on cancer cells. This document presents supporting experimental data for comparator compounds and detailed protocols for relevant in vitro assays.
Comparative Analysis of DHODH Inhibition and Cytotoxicity
Quinoline-4-carboxylic acids are a class of compounds known to exhibit inhibitory activity against dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Inhibition of DHODH leads to pyrimidine depletion, causing cell cycle arrest and apoptosis.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |
| This compound | DHODH (Predicted) | - | Data not available | - | Data not available |
| Brequinar | DHODH | Enzymatic Assay | 12 - 20[1][2] | Various | Nanomolar to low micromolar range[3] |
| Analog 41¹ | DHODH | Enzymatic Assay | 9.71 ± 1.4[2][4] | HCT-116 | Not Reported |
| Analog 43¹ | DHODH | Enzymatic Assay | 26.2 ± 1.8[2][4] | HCT-116 | Not Reported |
| Analog 46¹ (1,7-naphthyridine) | DHODH | Enzymatic Assay | 28.3 ± 3.3[2][4] | HCT-116 | Not Reported |
¹Analogs from Madak et al., J Med Chem, 2018.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by DHODH inhibition and a general workflow for the in vitro validation of compounds like this compound.
Caption: Inhibition of DHODH by quinoline-4-carboxylic acids blocks the conversion of dihydroorotate to orotate, depleting pyrimidines and halting DNA/RNA synthesis, thereby inhibiting cell proliferation.
Caption: General experimental workflow for the in vitro validation of a putative DHODH inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay (DCIP Reduction Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH (transmembrane domain deleted)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Test compound (this compound or analogs) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Prepare stock solutions of DHO, Coenzyme Q10, and DCIP.
-
-
Assay Reaction:
-
In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Prepare a reaction mixture containing Assay Buffer, Coenzyme Q10, and DCIP.
-
Add the recombinant human DHODH enzyme to the reaction mixture.
-
Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 25°C.[5]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Normalize the velocities relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of the test compound by measuring the metabolic activity of cultured cells.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compound (this compound or analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Bioisosteres of Quinoline-4-carboxylic Acids in Drug Design
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to pharmacokinetics and metabolism. Bioisosteric replacement of the carboxylic acid group is a key strategy to overcome these limitations, aiming to improve drug-like properties while maintaining or enhancing biological activity. This guide provides a comparative overview of bioisosteres for the quinoline-4-carboxylic acid scaffold, with a focus on analogs bearing substitutions on the quinoline ring, including the 8-position.
The Role of the Carboxylic Acid and the Rationale for Bioisosteric Replacement
The carboxylic acid group in quinoline-based compounds often acts as a critical pharmacophore, engaging with biological targets through hydrogen bonding and electrostatic interactions. However, its ionizable nature can lead to poor membrane permeability, rapid metabolism, and potential toxicity. Bioisosteres are functional groups or molecules that have similar physicochemical or steric properties to the original moiety, and their use can lead to improved potency, selectivity, and pharmacokinetic profiles.
Common bioisosteric replacements for carboxylic acids include tetrazoles, hydroxamic acids, and carboxamides. These groups can mimic the acidic or hydrogen-bonding properties of the carboxylic acid while offering advantages such as enhanced metabolic stability and altered lipophilicity.
Comparative Analysis of Bioisosteres
While direct comparative studies on bioisosteres of 8-Bromoquinoline-4-carboxylic acid are limited in publicly available literature, we can draw valuable insights from studies on analogous quinoline-4-carboxylic acid derivatives. This section compares different bioisosteric replacements based on their impact on biological activity against specific targets.
Target: Dihydroorotate Dehydrogenase (DHODH)
Quinoline-4-carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for cancer therapy. Structure-activity relationship (SAR) studies of quinoline-4-carboxylic acid analogs as DHODH inhibitors have revealed the importance of the carboxylic acid for activity.
A study on the design, synthesis, and biological evaluation of 4-quinoline carboxylic acids as DHODH inhibitors provides valuable data on the importance of the core structure and substitutions. While this study does not directly compare bioisosteres of the carboxylic acid, it highlights the stringent requirement for the carboxylic acid or a close mimic at the C4 position for potent inhibition. For instance, potent analogs like compound 41 (DHODH IC50 = 9.71 ± 1.4 nM) retain the carboxylic acid moiety.[1]
Target: Histone Deacetylases (HDACs)
Hydroxamic acids are well-established bioisosteres of carboxylic acids and are known to be potent zinc-chelating groups, making them effective inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs). A study on substituted quinoline hydroxamic acid derivatives as novel HDAC inhibitors provides a direct example of a bioisosteric replacement for the carboxylic acid on a quinoline scaffold.
In this study, the carboxylic acid was replaced by a hydroxamic acid group, and various substitutions were made on the quinoline ring. Compound 9w emerged as a particularly potent inhibitor.[2]
Target: Poly(ADP-ribose) polymerase-1 (PARP-1)
Carboxamides represent another common bioisosteric replacement for carboxylic acids. A study on quinoline-8-carboxamides as PARP-1 inhibitors demonstrates the successful application of this strategy. In this case, the carboxylic acid at the 4-position is replaced by a carboxamide at the 8-position, which still allows for critical hydrogen bonding interactions within the enzyme's active site. The 2-methylquinoline-8-carboxamide showed significant inhibitory activity.
Quantitative Data Summary
The following tables summarize the biological activity of representative quinoline-4-carboxylic acid and its bioisosteric analogs.
Table 1: Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors [1]
| Compound | Structure | DHODH IC50 (nM) |
| 41 | 6-fluoro-2-(2-fluoro-1,1'-biphenyl-4-yl)-3-methylquinoline-4-carboxylic acid | 9.71 ± 1.4 |
| 43 | 6-chloro-2-(2-fluoro-1,1'-biphenyl-4-yl)-3-methylquinoline-4-carboxylic acid | 26.2 ± 1.8 |
Table 2: Quinoline Hydroxamic Acid Derivatives as HDAC Inhibitors [2]
| Compound | Structure | HDAC IC50 (nM) |
| 9w | N-hydroxy-7-((4-(trifluoromethoxy)benzyl)oxy)quinoline-4-carboxamide | 85 |
| SAHA (Vorinostat) | Suberoylanilide hydroxamic acid (Reference compound) | 161 |
Table 3: Quinoline-8-Carboxamide Analog as a PARP-1 Inhibitor
| Compound | Structure | PARP-1 IC50 (nM) |
| 2-methylquinoline-8-carboxamide | 2-methylquinoline-8-carboxamide | 500 |
Experimental Protocols
DHODH Inhibition Assay [1]
The enzymatic activity of DHODH is typically measured using a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
-
Reagents: Human DHODH enzyme, dihydroorotate (substrate), Coenzyme Q10 (cofactor), DCIP, and test compounds.
-
Procedure: The reaction is initiated by adding the substrate to a mixture containing the enzyme, cofactor, DCIP, and the test compound at various concentrations.
-
Measurement: The decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) is monitored over time.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HDAC Inhibition Assay [2]
HDAC activity is commonly determined using a fluorometric assay.
-
Reagents: Recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and test compounds.
-
Procedure: The enzyme is incubated with the test compound, followed by the addition of the fluorogenic substrate.
-
Development: After a set incubation period, a developing solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent product.
-
Measurement: The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Visualizing Key Pathways and Workflows
DHODH Inhibition in Pyrimidine Biosynthesis
The following diagram illustrates the role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by quinoline-4-carboxylic acid derivatives.
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid analogs blocks pyrimidine synthesis.
General Workflow for Bioisostere Evaluation
The diagram below outlines a typical workflow for the design and evaluation of bioisosteres in a drug discovery program.
Caption: A typical workflow for the design and evaluation of bioisosteres in drug discovery.
Conclusion
The bioisosteric replacement of the carboxylic acid in the quinoline-4-carboxylic acid scaffold is a viable and effective strategy in drug design. As demonstrated with hydroxamic acid and carboxamide analogs, such modifications can lead to potent inhibitors of various enzyme targets, including HDACs and PARPs. While direct comparative data for multiple bioisosteres of this compound against a single target remains to be published, the available literature strongly supports the exploration of this approach for optimizing the therapeutic potential of this important class of compounds. Future studies involving the synthesis and parallel evaluation of a series of bioisosteres (e.g., tetrazole, hydroxamic acid, sulfonamide) for the this compound core would be highly valuable for elucidating a more complete structure-activity relationship and guiding the development of novel drug candidates.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Guide to the Biological Evaluation of 8-Bromoquinoline-4-Carboxamide Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 8-bromoquinoline-4-carboxamide derivatives, highlighting their potential as anticancer and antimicrobial agents. This analysis is supported by experimental data from recent studies, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Biological Activity
The exploration of quinoline derivatives has revealed a promising landscape for the development of new therapeutic agents. Among these, 8-bromoquinoline-4-carboxamide derivatives have garnered attention for their significant biological activities. This guide synthesizes findings from various studies to offer a comparative perspective on their efficacy.
Anticancer Activity
Recent research has demonstrated the potent cytotoxic effects of novel quinoline-4-carboxamide derivatives against various cancer cell lines. The introduction of a carboxamide linkage at different positions within the quinoline framework has been shown to be an effective strategy for enhancing anticancer potency.[1] The mechanisms of action are varied and include the inhibition of crucial cellular machinery such as topoisomerase and protein kinases.[1][2]
A series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were synthesized and evaluated for their anti-colon cancer activity.[3] One of the lead compounds from this series demonstrated the ability to induce apoptosis and diminish the colony formation ability of colorectal cancer cells by targeting PDK1.[3]
In another study, highly brominated quinolines were synthesized and showed significant antiproliferative activity against C6, HeLa, and HT29 cancer cell lines.[4] Notably, compounds with bromine atoms at the C-5 and C-7 positions exhibited significant inhibition of cell proliferation.[4] This suggests that the position and number of bromine substituents play a crucial role in their anticancer effects.
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6 (rat glioblastoma) | - | [4] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | HeLa (human cervical cancer) | - | [4] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | HT29 (human adenocarcinoma) | - | [4] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (rat glioblastoma) | 9.6 | [4] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa (human cervical cancer) | 5.45 | [4] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 (human adenocarcinoma) | 7.8 | [4] |
| Quinoline-4-carboxamide derivative 7a | HCT116 (colon cancer) | - | [3] |
| Quinoline-4-carboxamide derivative 7a | HT29 (colon cancer) | - | [3] |
Note: Specific IC50 values for compound 7 were not provided in the abstract. Further details would be required from the full text.
Antimicrobial Activity
Quinoline derivatives have long been recognized for their antimicrobial properties.[5] The 8-hydroxyquinoline scaffold, in particular, and its halogenated derivatives have shown potent activity against a broad spectrum of microorganisms.[6]
A study on novel 8-hydroxyquinoline derivatives demonstrated exceptional antimicrobial effects against E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa, with some compounds exhibiting activity superior to the standard antibiotic, Penicillin G.[7] Another study synthesized a series of quinoline-5,8-dione derivatives incorporating aryl sulphonamides, which showed antibiotic potency with MIC ranges of 0.80-1.00 mg/ml.[8]
Furthermore, a series of facilely accessible quinoline derivatives displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, including C. difficile.[9]
Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 8-hydroxyquinoline derivative (5) | Vibrio parahaemolyticus | MIC = 10⁻⁶ mg/mL | [7] |
| 8-hydroxyquinoline derivative (5) | Staphylococcus aureus | MIC = 10⁻⁶ mg/mL | [7] |
| 7-bromoquinoline-5,8-dione sulphonamide (5b) | Klebsiella pneumoniae | MIC = 0.80-1.00 mg/ml | [8] |
| 7-bromoquinoline-5,8-dione sulphonamide (5d) | Salmonella typhi | MIC = 0.80-1.00 mg/ml | [8] |
| Quinoline derivative 2 | MRSA | MIC = 3.0 µg/mL | [9] |
| Quinoline derivative 2 | MRSE | MIC = 3.0 µg/mL | [9] |
| Quinoline derivative 2 | VRE | MIC = 3.0 µg/mL | [9] |
| Quinoline derivative 6 | MRSA | MIC = 1.5 µg/mL | [9] |
Experimental Protocols
Synthesis of Quinoline-4-Carboxamide Derivatives
A common synthetic route for quinoline-4-carboxamides involves the Pfitzinger reaction, where an isatin is reacted with a carbonyl compound containing an α-methylene group in the presence of a base to form the quinoline-4-carboxylic acid.[10] This acid is then coupled with the desired amine using coupling agents like EDC and HOBt in a solvent such as DMF.[10] Another approach involves a one-pot chlorination and amide formation by treating a 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride followed by the addition of the appropriate amine.[10][11]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is often determined using the broth microdilution method.
Signaling Pathways
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical signaling pathways involved in cell survival and proliferation. For instance, some quinoline-4-carboxamides have been shown to induce apoptosis by targeting the PDK1/Akt signaling pathway.
Conclusion
The biological evaluation of 8-bromoquinoline-4-carboxamide derivatives and their analogues reveals a class of compounds with significant potential in the fields of oncology and infectious diseases. The data presented in this guide underscore the importance of continued research into the structure-activity relationships of these molecules to optimize their therapeutic efficacy. The detailed experimental protocols and visual representations of key processes aim to facilitate further investigation and development in this promising area of medicinal chemistry.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 8-Bromoquinoline-4-carboxylic Acid and 6-bromoquinoline-4-carboxylic Acid: An Uncharted Territory in Biological Activity
Despite the significant interest in quinoline derivatives for their therapeutic potential, a direct comparative analysis of the biological activities of 8-Bromoquinoline-4-carboxylic acid and 6-bromoquinoline-4-carboxylic acid remains a notable gap in the scientific literature. Extensive searches for experimental data directly comparing these two positional isomers have yielded no specific studies, precluding a quantitative assessment of their relative potencies in areas such as anticancer or antimicrobial applications.
While the broader family of quinoline-4-carboxylic acids has been explored for various biological effects, including anti-inflammatory and cytotoxic properties, specific data for the 8-bromo and 6-bromo substituted variants are scarce. Research into structurally related compounds, such as other brominated quinolines and quinoline-4-carboxylic acid derivatives, suggests that the position of the bromine atom on the quinoline ring can significantly influence biological activity. However, without direct experimental evidence, any comparison between the 8-bromo and 6-bromo isomers would be purely speculative.
This guide, therefore, cannot provide the requested quantitative data, detailed experimental protocols for a comparative study, or specific signaling pathway diagrams, as no such information appears to be publicly available. The absence of such data highlights a potential area for future research for scientists and drug development professionals working with quinoline-based scaffolds.
The Quinoline Scaffold: A Foundation for Diverse Biological Activity
The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. The introduction of a carboxylic acid group at the 4-position and a bromine atom at either the 6- or 8-position can modulate the physicochemical properties and, consequently, the biological effects of the molecule.
To provide a foundational understanding for researchers interested in pursuing this area of study, a general experimental workflow for screening and comparing the biological activities of novel compounds is outlined below.
General Experimental Workflow for Comparative Biological Activity Screening
The following diagram illustrates a typical workflow for assessing and comparing the anticancer and antimicrobial activities of chemical compounds. This process is essential for identifying lead compounds for further drug development.
Figure 1. A generalized workflow for the screening and evaluation of the biological activity of chemical compounds.
Experimental Protocols: Foundational Methods
For researchers embarking on a comparative study of these compounds, the following are detailed protocols for fundamental in vitro assays.
1. MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is widely used to screen for the cytotoxic effects of chemical compounds.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound and 6-bromoquinoline-4-carboxylic acid) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.
2. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Directions
The lack of direct comparative data for this compound and 6-bromoquinoline-4-carboxylic acid presents a clear opportunity for further research. A systematic investigation into the biological activities of these isomers could provide valuable insights into the structure-activity relationships of brominated quinolines and potentially identify novel lead compounds for therapeutic development. Such studies would be instrumental in charting this unexplored area of medicinal chemistry.
A Comparative Guide to the Structure-Activity Relationship of 8-Bromoquinoline-4-carboxylic Acid Derivatives as Potential Anticancer Agents
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of 8-bromoquinoline-4-carboxylic acid derivatives, focusing on their potential as anticancer agents. While direct and extensive experimental data on a wide range of these specific derivatives is limited in publicly available literature, this document synthesizes information from related quinoline-4-carboxylic acid analogs to build a predictive SAR model. This guide is intended for researchers, scientists, and drug development professionals interested in the design and evaluation of novel quinoline-based therapeutics.
Introduction
Quinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore in several biologically active compounds.[3][4] The introduction of a bromine atom at the 8-position of the quinoline ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence its biological activity. This guide explores the potential SAR of this compound derivatives, offering insights for the rational design of more potent and selective anticancer agents.
Synthetic Strategies
The synthesis of this compound derivatives can be achieved through established methods for quinoline synthesis, primarily the Doebner and Pfitzinger reactions. A plausible synthetic route would involve the reaction of 2-bromoaniline with an appropriate aldehyde and pyruvic acid (Doebner reaction) or the reaction of an isatin derivative with a compound containing an active methylene group.
A general synthetic workflow is depicted below:
Structure-Activity Relationship (SAR) Analysis
Based on SAR studies of analogous quinoline-4-carboxylic acid derivatives, several key structural features are crucial for their biological activity.[3][5] The following table summarizes the predicted impact of various substitutions on the anticancer activity of this compound derivatives.
| Position | Substitution (R) | Predicted Effect on Anticancer Activity | Rationale |
| C2 | Bulky, hydrophobic groups (e.g., substituted phenyl rings) | Increase | Essential for binding to hydrophobic pockets in target enzymes like dihydroorotate dehydrogenase.[3] |
| Small alkyl groups | Decrease | Insufficient interaction with the target's hydrophobic region. | |
| C4 | Carboxylic acid (-COOH) | Essential | Crucial for forming key interactions (e.g., salt bridges, hydrogen bonds) with target proteins.[3][6] |
| Ester or Amide | Decrease or Abolish | Masking the carboxylic acid group generally leads to a significant loss of activity.[7] | |
| C6, C7 | Electron-withdrawing groups (e.g., -F, -Cl) | Variable | Can influence the electronic properties of the quinoline ring and may enhance activity depending on the target. |
| Electron-donating groups (e.g., -OCH3) | Variable | Can alter the molecule's polarity and binding affinity. | |
| C8 | Bromo (-Br) | Potentially Increases Lipophilicity and Binding Affinity | The bromine atom can increase the compound's ability to cross cell membranes and may form halogen bonds with the target protein. |
Potential Mechanisms of Action
Quinoline derivatives exert their anticancer effects through various mechanisms.[2][8] Based on related compounds, this compound derivatives could potentially act as:
-
Enzyme Inhibitors: Inhibition of enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH) or histone deacetylases (HDACs).[5][6]
-
Inducers of Apoptosis: Triggering programmed cell death in cancer cells.[1]
-
Cell Cycle Arresting Agents: Halting the cell cycle at specific phases, preventing cancer cell division.[1]
A hypothetical signaling pathway targeted by these compounds is illustrated below:
Experimental Protocols
To evaluate the anticancer activity of novel this compound derivatives, a standard cytotoxicity assay such as the MTT assay is recommended.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
The experimental workflow is outlined in the following diagram:
Conclusion
This guide provides a predictive framework for the structure-activity relationship of this compound derivatives as potential anticancer agents. The key takeaways for designing potent compounds in this class include the incorporation of a bulky hydrophobic group at the C2 position and maintaining the free carboxylic acid at the C4 position. The 8-bromo substituent is hypothesized to enhance activity through increased lipophilicity and potential halogen bonding. Further synthesis and rigorous biological evaluation of a focused library of these derivatives are necessary to validate these predictions and to fully elucidate their therapeutic potential. The provided experimental protocol for the MTT assay serves as a starting point for the in vitro assessment of these novel compounds.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Comparative Study of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two isomeric quinoline carboxylic acids: quinoline-2-carboxylic acid and quinoline-4-carboxylic acid. Quinoline scaffolds are fundamental in medicinal chemistry, with subtle structural changes often leading to significant differences in biological function. This document summarizes key experimental data to inform research and drug development efforts.
Data Presentation: A Comparative Overview
The biological activities of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have been investigated across several therapeutic areas. While both isomers exhibit interesting biological profiles, their potency can vary significantly depending on the specific target.
Antidiabetic Activity
A direct quantitative comparison reveals a significant difference in the in vitro antidiabetic activity of the two isomers. Quinoline-2-carboxylic acid is a considerably more potent inhibitor of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion and glucose absorption.
| Compound | Biological Activity | Assay | IC50 Value |
| Quinoline-2-carboxylic acid | Antidiabetic | α-Glucosidase Inhibition | 9.1 µg/mL[1] |
| α-Amylase Inhibition | 15.5 µg/mL[1] | ||
| Quinoline-4-carboxylic acid | Antidiabetic | α-Glucosidase Inhibition | 60.2 µg/mL[1] |
| α-Amylase Inhibition | 152.4 µg/mL[1] |
Antiproliferative and Anti-inflammatory Activities
Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have demonstrated potential as antiproliferative and anti-inflammatory agents. However, much of the publicly available quantitative data focuses on their derivatives, which are often optimized for enhanced potency.
Studies have shown that both parent compounds possess notable antiproliferative activity against the MCF7 breast cancer cell line.[1] Specifically, quinoline-2-carboxylic acid has also been identified as having significant cytotoxicity against the cervical HELA cancer cell line. While direct IC50 values for the parent compounds are not consistently reported in the literature, their derivatives have shown potent activity.
Similarly, in the context of inflammation, both isomers are recognized for their anti-inflammatory potential.[1] Derivatives of quinoline-4-carboxylic acid, for instance, have been shown to exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models.
Enzyme Inhibition: Dihydroorotate Dehydrogenase (DHODH)
A key area of differentiation lies in the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Derivatives of quinoline-4-carboxylic acid are well-established as potent inhibitors of DHODH, a mechanism that underlies their antiproliferative effects.[1] This activity has been extensively explored in the development of anticancer and immunosuppressive agents.
Mandatory Visualizations
Signaling Pathway: DHODH Inhibition
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.
Experimental Workflow: In Vitro Cell Viability Assay
Caption: General workflow for an in vitro cell viability assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme.
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 6.8).
-
α-glucosidase enzyme solution (1 U/mL in phosphate buffer).
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG) substrate solution (5 mM in phosphate buffer).
-
Test compounds (quinoline-2-carboxylic acid, quinoline-4-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with phosphate buffer.
-
Acarbose solution as a positive control, prepared similarly to the test compounds.
-
Sodium carbonate solution (0.1 M) to stop the reaction.
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution (or control/blank).
-
Add 100 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the PNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF7, HeLa)
-
Complete culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution. Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Synthesis of Quinoline-4-Carboxylic Acids (Doebner Reaction)
The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids.
Materials:
-
Aniline
-
An aldehyde (e.g., benzaldehyde)
-
Pyruvic acid
-
A suitable solvent (e.g., ethanol)
General Procedure:
-
A mixture of aniline, an aldehyde, and pyruvic acid is refluxed in a solvent like ethanol.
-
The reaction involves the formation of an anil, which then reacts with the enol of pyruvic acid.
-
Subsequent cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid.
-
The product can then be purified by recrystallization.
References
Validating the Anticancer Efficacy of 8-Bromoquinoline-4-carboxylic Acid Derivatives: A Comparative Analysis
The quest for novel and more effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, quinoline derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including significant potential in cancer therapy.[1] This guide provides a comparative analysis of the anticancer activity of 8-Bromoquinoline-4-carboxylic acid derivatives and related brominated quinolines, benchmarking their performance against established anticancer drugs. We present key experimental data, detailed methodologies, and visual representations of relevant biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Anticancer Activity
The antiproliferative effects of various quinoline derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Quinolines | |||
| Compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline) | C6 (Rat Glioblastoma) | 10.7 (as µg/mL) | [2] |
| HeLa (Cervical Cancer) | 11.2 (as µg/mL) | [2] | |
| HT29 (Colon Adenocarcinoma) | 12.9 (as µg/mL) | [2] | |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (Rat Glioblastoma) | 5.45 (as µg/mL) | [2] |
| HeLa (Cervical Cancer) | 9.6 (as µg/mL) | [2] | |
| HT29 (Colon Adenocarcinoma) | 8.8 (as µg/mL) | [2] | |
| Compound 17 (6,8-dibromo-5-nitroquinoline) | C6 (Rat Glioblastoma) | 20.3 (as µg/mL) | [2] |
| HeLa (Cervical Cancer) | 25.7 (as µg/mL) | [2] | |
| HT29 (Colon Adenocarcinoma) | 22.1 (as µg/mL) | [2] | |
| Related Quinoline-4-Carboxylic Acid Derivatives | |||
| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | MCF-7 (Breast Cancer) | 168.78 | [3][4][5] |
| Standard Anticancer Agents | |||
| 5-Fluorouracil (5-FU) | C6 (Rat Glioblastoma) | 1.0 (as µg/mL) | [2] |
| HeLa (Cervical Cancer) | 1.5 (as µg/mL) | [2] | |
| HT29 (Colon Adenocarcinoma) | 0.8 (as µg/mL) | [2] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 10 (for apoptosis assay) | [6] |
| Cisplatin | Various Cell Lines | Not specified in provided text |
Mechanisms of Action
Quinoline derivatives exert their anticancer effects through various mechanisms. Studies have shown that these compounds can induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell proliferation and survival.[1][7]
Induction of Apoptosis: Certain brominated quinoline derivatives, such as compounds 11 and 17, have been shown to induce apoptosis, as confirmed by DNA laddering assays.[2] In contrast, compound 7 did not show this effect, suggesting different mechanisms of action among closely related derivatives.[2] Furthermore, compound 6e, a quinazoline-4-carboxylic acid derivative, was found to induce apoptosis in MCF-7 breast cancer cells.[3][4][5][6]
Inhibition of Signaling Pathways: Quinoline-based compounds have been identified as inhibitors of critical signaling pathways that are often dysregulated in cancer, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[7]
-
EGFR and VEGFR-2 Signaling: These receptor tyrosine kinases are key drivers of tumor growth and angiogenesis.[7]
-
Topoisomerase I Inhibition: Compounds 7 and 11 were found to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair.[2]
-
Aurora A Kinase Inhibition: Compound 6e has been identified as an inhibitor of Aurora A kinase, which plays a significant role in cell cycle regulation.[3][5]
The following diagram illustrates a generalized workflow for evaluating the anticancer activity of novel compounds.
Caption: A generalized workflow for the synthesis, in vitro evaluation, and mechanistic studies of novel anticancer compounds.
This diagram depicts a potential signaling pathway inhibited by quinoline derivatives, leading to apoptosis.
Caption: A simplified diagram illustrating the inhibition of the pro-survival PI3K/Akt signaling pathway by quinoline derivatives.
Experimental Protocols
1. Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a control (e.g., vehicle, standard drug) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
2. Apoptosis Assay (DNA Laddering)
This technique is used to detect the characteristic fragmentation of DNA that occurs during apoptosis.
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a defined period.
-
DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.
-
Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and separated by electrophoresis.
-
Visualization: The DNA fragments are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The appearance of a "ladder" of DNA fragments indicates apoptosis.[2]
3. Cell Cycle Analysis
Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment and Fixation: Cells are treated with the test compound (e.g., at its IC50 concentration) for a specific duration.[4] The cells are then harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest. For instance, compound 6e was found to arrest the cell cycle in the G1 phase in MCF-7 cells.[3][4]
Conclusion
The available data indicates that this compound derivatives and other brominated quinolines are a promising class of compounds with significant anticancer potential. Their ability to induce apoptosis and inhibit key oncogenic signaling pathways warrants further investigation.[2][7] The comparative data presented here serves as a valuable resource for researchers in the field, providing a basis for the rational design and development of more potent and selective quinoline-based anticancer drugs. Further in vivo studies are necessary to validate the therapeutic potential of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 8-Bromoquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, 8-Bromoquinoline-4-carboxylic acid (CAS No. 121490-67-3) must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, the following are recommended:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Disposal Protocol: A Step-by-Step Approach
The primary method for the disposal of this compound is through a licensed hazardous waste management company. The following steps outline the process for collecting and preparing the waste for pickup.
Step 1: Waste Segregation
Proper segregation is critical for safety and cost-effective disposal.
-
Designated Waste Container: Collect all this compound waste, including contaminated materials such as gloves, weighing paper, and pipette tips, in a dedicated, leak-proof container with a secure screw-top cap.
-
Halogenated Waste Stream: This compound is a halogenated organic acid. It must be segregated into a "halogenated organic waste" stream.[1][2][3] Never mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.[2][3]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste types such as strong bases, oxidizers, or reactive metals.
Step 2: Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[4][5]
-
Content Identification: The label must clearly state the full chemical name: "this compound" and its CAS number: "121490-67-3".[6][7][8][9] Do not use abbreviations or chemical formulas.
-
Hazard Identification: Indicate the primary hazards. Based on available data for similar compounds, this includes "Skin Irritant".[7]
-
Contact Information: Include the name of the principal investigator or laboratory contact and the date the container was started.
Step 3: Storage
Waste must be stored safely pending collection.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.[4][5][10] The SAA should be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Secure and Ventilated: Ensure the storage area is cool, dry, and well-ventilated.[2] Keep the container tightly closed except when adding waste.[2][10]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or as per your institution's guidelines, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Licensed Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal, which is typically incineration for halogenated organic compounds.[1]
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Disposal Method | Licensed Hazardous Waste Vendor | Ensures compliance with regulations and proper handling of hazardous material. |
| Waste Stream | Halogenated Organic Waste | Prevents contamination of other waste streams and is crucial for proper treatment (incineration).[1][3] |
| Drain Disposal | Strictly Prohibited | Prevents environmental contamination and damage to plumbing. |
| Solid Waste Disposal | Strictly Prohibited | Prevents environmental contamination. |
| Container Type | Leak-proof, screw-top cap | Prevents spills and exposure. |
| Labeling | "Hazardous Waste" + Full Chemical Name + CAS Number + Hazards | Regulatory requirement for safety and proper identification.[4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Ensures safe and compliant temporary storage of hazardous waste.[4][5][10] |
Disposal Workflow
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. echemi.com [echemi.com]
- 8. thoreauchem.com [thoreauchem.com]
- 9. This compound CAS#: 121490-67-3 [amp.chemicalbook.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 8-Bromoquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Bromoquinoline-4-carboxylic acid (CAS No. 121490-67-3) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant.[1][2] Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[3] Gloves should be inspected for degradation or punctures before use. |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[3] |
| Primary & Secondary | Body Protection | Laboratory Coat / Chemical-resistant Apron | Protects skin and personal clothing from contamination.[3] An apron is recommended for larger quantities. |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles during bulk transfers or when there is a high risk of splashing.[3] |
| Task-Dependent | Respiratory Protection | N95 (or higher) Particulate Respirator / Air-purifying respirator with organic vapor cartridges | An N95 respirator is recommended for handling the solid, powdered form to prevent inhalation.[3] An air-purifying respirator with organic vapor cartridges should be used when handling solutions that may generate vapors.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks. All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[3]
-
Prepare Work Area: Ensure the chemical fume hood is operational. Gather all necessary equipment and reagents.
2. Handling:
-
Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[3]
-
Conducting Experiments: Maintain a safe distance from the reaction setup. Use appropriate shielding for reactions with a potential for splashing or aerosol generation.
3. Cleanup:
-
Decontamination: All surfaces and glassware that have come into contact with the chemical should be decontaminated with an appropriate solvent and then washed thoroughly.[3]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
Safe Handling Workflow for this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Unused this compound and grossly contaminated items (e.g., weigh boats, paper towels) should be collected in a designated, labeled, and sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed container for halogenated organic waste. Do not pour down the drain.[4][5]
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated container for hazardous waste.
-
-
Disposal Procedure:
-
All waste must be disposed of through the institution's hazardous waste management program.
-
Consult local, state, and federal regulations to ensure full compliance.[4][5]
-
Waste containers should be stored in a cool, dry, and well-ventilated area away from incompatible materials while awaiting pickup.
-
By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
